molecular formula C9H8N2O B1384387 4-(1H-Pyrazol-3-yl)phenol CAS No. 68535-53-5

4-(1H-Pyrazol-3-yl)phenol

Cat. No.: B1384387
CAS No.: 68535-53-5
M. Wt: 160.17 g/mol
InChI Key: BMTMKKHYTIDVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Pyrazol-3-yl)phenol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-pyrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-6-10-11-9/h1-6,12H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTMKKHYTIDVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499243
Record name 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68535-53-5
Record name 4-(1,2-Dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-3-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-(1H-Pyrazol-3-yl)phenol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole nucleus is a premier example of such a scaffold.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents across a vast spectrum of diseases.[3] Pyrazole derivatives have demonstrated remarkable pharmacological versatility, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5]

The compound 4-(1H-Pyrazol-3-yl)phenol integrates this potent pyrazole ring with a phenol group, a common feature in molecules designed for hydrogen bonding interactions with protein active sites. This combination makes it a highly valuable building block for the synthesis of novel drug candidates. This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and comprehensive characterization of this compound, designed for researchers and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The most robust and widely adopted strategy for the synthesis of 3-aryl-pyrazoles involves a two-step sequence. This approach leverages the reactivity of chalcones, which are α,β-unsaturated ketones, as versatile intermediates.[6][7]

Our strategy is as follows:

  • Step 1: Claisen-Schmidt Condensation. Synthesis of an intermediate chalcone, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one, via a base-catalyzed condensation of 4-hydroxyacetophenone and benzaldehyde. The Claisen-Schmidt reaction is exceptionally efficient for forming the core α,β-unsaturated carbonyl system.[8][9]

  • Step 2: Pyrazole Ring Formation. Cyclocondensation of the chalcone intermediate with hydrazine hydrate. This reaction proceeds via a Michael addition of hydrazine to the enone system, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[10][11]

This two-step process is reliable, scalable, and utilizes readily available starting materials, making it ideal for both academic research and industrial drug development settings.

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Formation 4-Hydroxyacetophenone 4-Hydroxyacetophenone Chalcone Intermediate Chalcone Intermediate 4-Hydroxyacetophenone->Chalcone Intermediate Base (NaOH/KOH) Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone Intermediate Final Product This compound Chalcone Intermediate->Final Product Hydrazine Hydrate Acetic Acid (cat.) Reflux Hydrazine Hydrate Hydrazine Hydrate

Figure 1: Overall Synthetic Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Causality: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation.[12] The base (NaOH) deprotonates the α-carbon of 4-hydroxyacetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens and thus cannot self-condense. The subsequent dehydration of the aldol adduct is favorable as it leads to a highly conjugated system, driving the reaction to completion.[8]

Protocol:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxyacetophenone (10.0 g, 73.4 mmol, 1.0 eq) in 100 mL of ethanol. Stir until a homogenous solution is formed.

  • Aldehyde Addition: To the stirred solution, add benzaldehyde (7.8 g, 73.5 mmol, 1.0 eq).

  • Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (40% w/v, 20 mL) dropwise over 15-20 minutes, ensuring the temperature does not exceed 25°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (3:7).

  • Isolation and Work-up: Pour the reaction mixture into 400 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 by slowly adding dilute hydrochloric acid (10% HCl).[13] A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid extensively with cold distilled water until the filtrate is neutral. Dry the crude product in a vacuum oven at 60°C. The product can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Step 2: Synthesis of this compound

Causality: This reaction is a classic method for pyrazole synthesis from chalcones.[14][15] It begins with a nucleophilic (Michael) 1,4-addition of a hydrazine nitrogen atom to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step, often facilitated by a catalytic amount of acid, results in the formation of the stable, aromatic pyrazole ring.[16]

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the synthesized chalcone (5.0 g, 22.3 mmol, 1.0 eq) in 50 mL of ethanol.

  • Reagent Addition: Add hydrazine hydrate (80% solution, 2.8 mL, ~44.6 mmol, 2.0 eq) to the suspension, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[7]

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting chalcone spot disappears.

  • Isolation: After completion, cool the reaction mixture to room temperature. A white or off-white solid will precipitate. If no precipitate forms, slowly pour the mixture into ice-cold water to induce precipitation.

  • Purification: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the solid from an ethanol/water mixture to obtain the final product as a pure, white crystalline solid.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Purity is paramount in drug development. A self-validating protocol requires a robust analytical method to confirm the purity of the final compound. Reverse-Phase HPLC (RP-HPLC) is the gold standard for this purpose.[17]

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Expected Outcome: A pure sample of this compound should yield a single major peak with a purity level >98% by peak area.

Comprehensive Structural Characterization

Authoritative Grounding: The identity of a synthesized compound must be unequivocally confirmed through a combination of spectroscopic techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

G cluster_char Structural & Purity Verification Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Confirms Connectivity & Chemical Environment MS Mass Spectrometry (MS) Product->MS Confirms Molecular Weight IR Infrared Spectroscopy (FT-IR) Product->IR Confirms Functional Groups HPLC HPLC (Purity) Product->HPLC Quantifies Purity

Figure 2: Integrated Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. The spectrum for this compound is expected to show distinct signals for the phenolic OH, pyrazole NH, and the aromatic protons on both rings, as well as the two protons on the pyrazole ring.

  • ¹³C NMR: Confirms the carbon framework of the molecule. The spectrum will show characteristic signals for the nine unique carbon atoms in the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.[18] For this compound (C₉H₈N₂O), the expected monoisotopic mass is 160.06 Da. An Electrospray Ionization (ESI) mass spectrum would typically show the protonated molecular ion [M+H]⁺ at m/z 161.07.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular fingerprint and confirms the presence of key bonds.[9]

Summary of Characterization Data

The following table summarizes the expected analytical data for a successfully synthesized and purified sample of this compound.

Technique Parameter Expected Result
¹H NMR (400 MHz, DMSO-d₆)Chemical Shift (δ)~12.5-13.0 ppm (s, 1H, Pyrazole-NH), ~9.5-10.0 ppm (s, 1H, Phenol-OH), ~7.5-7.7 ppm (d, 2H, Ar-H), ~6.7-6.9 ppm (d, 2H, Ar-H), ~7.5 ppm (d, 1H, Pyrazole-H), ~6.6 ppm (d, 1H, Pyrazole-H)
¹³C NMR (100 MHz, DMSO-d₆)Chemical Shift (δ)~157 (Ar C-OH), ~148 (Pyrazole C), ~130 (Pyrazole C), ~128 (Ar CH), ~122 (Ar C), ~115 (Ar CH), ~101 (Pyrazole CH)
Mass Spec. (ESI-MS) m/z[M+H]⁺ = 161.07
FT-IR (KBr)Wavenumber (cm⁻¹)3400-3200 (broad, O-H stretch), 3200-3100 (N-H stretch), ~1610 (C=N stretch), ~1590, 1500 (aromatic C=C stretch)
HPLC Purity>98% (at 254 nm)

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound, a molecule of significant interest in medicinal chemistry. The methodology, beginning with a Claisen-Schmidt condensation followed by a cyclization with hydrazine, is robust and scalable. The comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the unequivocal identification and high purity of the final product. By adhering to these protocols, researchers can confidently produce high-quality this compound for downstream applications in drug discovery and development.

References

Chemical structure and properties of 4-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1H-Pyrazol-3-yl)phenol: Structure, Properties, and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. This compound represents a quintessential example of this approach, integrating the biologically versatile pyrazole nucleus with a phenolic moiety. Compounds containing both phenolic and pyrazole motifs are significant constituents of many bioactive molecules.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[2][3] Concurrently, the phenol group is a well-established structural alert for antioxidant activity and a key interaction point for various biological receptors.

This technical guide offers a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's chemical structure, physicochemical properties, synthetic pathways, and spectroscopic characterization. Furthermore, it synthesizes current knowledge on its diverse biological activities and explores the structure-activity relationships (SAR) that govern its therapeutic potential, providing a foundational resource for future research and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, also referred to as 4-(1H-Pyrazol-5-yl)phenol due to tautomerism, is an aromatic heterocyclic compound. The pyrazole ring can exist in different tautomeric forms, which is a critical consideration in its synthesis and biological interactions.[4] The fundamental properties of this core structure are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [6][7]
IUPAC Name This compound[5]
Synonyms 4-(1H-Pyrazol-5-yl)phenol[5]
CAS Number 135685725 (for 5-yl isomer)[5]
Canonical SMILES C1=CC(=CC=C1C2=CC=NN2)O[5]
Predicted XlogP 1.5[5]
Appearance White to light yellow powder/crystal (typical for related compounds)[8]
Melting Point 90-94 °C (for the related isomer 2-(1H-Pyrazol-3-yl)phenol)[9]

Note: Physicochemical data for the specific this compound isomer can be limited; therefore, data for closely related analogues are provided for context.

Synthesis and Characterization

The synthesis of phenolic pyrazole derivatives is well-established, with the most common and robust method being the cyclocondensation reaction between a 1,3-difunctional compound and hydrazine or its derivatives.[3] This approach offers versatility in introducing substituents onto both the pyrazole and phenyl rings.

General Synthetic Workflow

The primary route to this compound involves the reaction of a 1-(4-hydroxyphenyl)-1,3-dione precursor with hydrazine hydrate. The choice of the 1,3-dicarbonyl starting material is critical as it directly dictates the substitution pattern of the final pyrazole.

Synthesis_Workflow cluster_reaction Core Reaction cluster_product Product start_chalcone 4'-Hydroxychalcone (α,β-unsaturated ketone) start_diketone 1-(4-Hydroxyphenyl)-1,3-dione reaction Cyclocondensation start_diketone->reaction Reacts with hydrazine Hydrazine Hydrate (H₂N-NH₂·H₂O) hydrazine->reaction product This compound reaction->product Yields

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized phenolic pyrazoles relies on a combination of standard spectroscopic techniques.[1][2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will characteristically show signals for the aromatic protons on the phenol ring, typically in the δ 6.8-7.8 ppm range. The pyrazole ring protons will appear as distinct signals, and the protons of the phenolic -OH and pyrazole -NH groups will present as exchangeable singlets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the presence of the aromatic and heterocyclic rings, with distinct chemical shifts for the phenolic carbon attached to the hydroxyl group (~155-160 ppm) and the carbons of the pyrazole ring.[10]

  • IR (Infrared) Spectroscopy: Key vibrational bands include a broad O-H stretch for the phenol group (~3200-3600 cm⁻¹), an N-H stretch from the pyrazole ring (~3100-3300 cm⁻¹), C=N and C=C stretching vibrations (~1500-1650 cm⁻¹), and C-O stretching (~1200-1250 cm⁻¹).[10]

  • Mass Spectrometry (MS): Provides the molecular ion peak corresponding to the molecular weight of the compound (m/z ~160), confirming its elemental composition.[11]

Biological Activities and Pharmacological Significance

The this compound scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[3][12] This broad applicability stems from the synergistic combination of the pyrazole core, which acts as a versatile binding element and a bioisostere for other aromatic rings, and the phenol group, a potent hydrogen bond donor and antioxidant.[4]

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are clinically used as nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. Phenolic pyrazoles have shown potential as inhibitors of lipoxygenase (LOX), another key enzyme in the inflammatory cascade.[1][2]

  • Antioxidant Activity: The phenolic hydroxyl group is a classic radical scavenger. Phenolic pyrazole derivatives have demonstrated potent antioxidant effects in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][2] This activity is crucial for combating oxidative stress implicated in numerous diseases.

  • Anticancer Activity: The pyrazole nucleus is present in various anticancer agents.[14] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines, with mechanisms potentially involving the inhibition of protein kinases or other signaling pathways crucial for tumor growth.[15]

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties.[12][13]

  • Antitubercular Activity: Specific derivatives have shown good activity against Mycobacterium tuberculosis, highlighting their potential for developing new treatments for tuberculosis.[12]

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for optimizing the potency and selectivity of this compound derivatives. The core structure presents several points for chemical modification to fine-tune its pharmacological profile.

SAR_Diagram cluster_structure This compound Scaffold cluster_points Key Modification Points main mol R1 R1: Phenol Ring - OH position (ortho, meta, para) - Additional substituents (e.g., halogens, alkyls) R2 R2: Pyrazole N1-Position - Alkylation/Arylation affects ADME - Can modulate binding and selectivity R3 R3: Pyrazole C4-Position - Bulky groups can influence target fit p_phenol p_phenol->R1 Modulates antioxidant & H-bonding capacity p_N1 p_N1->R2 Critical for pharmacokinetics & tautomer stabilization p_C4 p_C4->R3 Steric hindrance point for tuning selectivity

Caption: Key sites for molecular modification on the pyrazole-phenol scaffold.

  • The Phenolic Group: The position and electronic environment of the hydroxyl group are critical. For antioxidant activity, a catechol (dihydroxy) moiety generally enhances radical scavenging capacity compared to a single hydroxyl group.[1] Halogenation of the phenol ring, such as introducing chlorine or bromine, can significantly increase antimicrobial potency.[16][17]

  • The Pyrazole N1 Position: Substitution at the N1 position of the pyrazole ring is a common strategy. Attaching aryl groups can enhance binding to hydrophobic pockets in target enzymes. This position is crucial for modulating pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME).

  • The Pyrazole C4 Position: The C4 position is another key site for modification. Introducing different functional groups here can alter the molecule's shape and electronic distribution, impacting its interaction with biological targets. For instance, SAR studies on related pyrazoles showed that substitutions at this position were critical for anti-biofilm activity.[18]

Experimental Protocols

To facilitate further research, this section provides a representative, detailed protocol for the synthesis of a phenolic pyrazole derivative, a foundational step for any subsequent biological evaluation.

Protocol: Synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

This protocol is adapted from a known procedure for synthesizing a closely related analogue and illustrates the core cyclocondensation methodology.[19] The causality behind experimental choices is explained to provide field-proven insight.

Objective: To synthesize a diaryl-substituted phenolic pyrazole via cyclocondensation of a 1,3-dione with phenylhydrazine, followed by demethylation.

Materials:

  • 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

  • Phenylhydrazine

  • Absolute Ethanol

  • 48% Hydrogen Bromide in Acetic Acid

  • Standard reflux and purification apparatus (round-bottom flasks, condenser, magnetic stirrer, rotary evaporator, chromatography columns).

Step-by-Step Methodology:

  • Step 1: Synthesis of the Pyrazole Intermediate (Cyclocondensation)

    • Procedure: Dissolve 0.1 mole of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione in 200 mL of absolute ethanol in a round-bottom flask. Add 0.1 mole of phenylhydrazine to the solution.

    • Expertise: Using a 1:1 molar ratio ensures complete reaction of the dione. Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion under reflux.

    • Procedure: Fit the flask with a condenser and reflux the mixture for 7 hours with constant stirring.

    • Trustworthiness: Monitoring the reaction by Thin Layer Chromatography (TLC) is a self-validating step to confirm the consumption of starting materials and the formation of the product.

    • Procedure: After completion, remove the solvent under reduced pressure using a rotary evaporator. This will yield a viscous residue.

    • Procedure: Purify the residue by recrystallization from absolute ethanol to obtain the methoxy-protected pyrazole intermediate.

  • Step 2: Demethylation to Yield Final Phenolic Product

    • Procedure: Take the purified intermediate from Step 1 and treat it with an excess of 48% hydrogen bromide in acetic acid.

    • Expertise: HBr in acetic acid is a powerful and classic reagent for cleaving aryl methyl ethers. The acidic conditions protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus releasing the free phenol.

    • Procedure: Reflux the mixture until TLC analysis indicates the complete conversion of the starting material.

    • Procedure: After cooling, carefully pour the reaction mixture into ice water to precipitate the crude product.

    • Procedure: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.

    • Procedure: Further purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound, 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol.

  • Step 3: Characterization

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry as described in Section 2.2.

Conclusion and Future Perspectives

This compound is a molecule of significant interest, standing at the intersection of proven pharmacophores. Its straightforward synthesis, coupled with the vast chemical space accessible through substitution, makes it an attractive scaffold for drug discovery campaigns. The diverse biological activities reported for its derivatives, ranging from anti-inflammatory to anticancer, underscore its therapeutic potential.

Future research should focus on synthesizing novel libraries of derivatives with systematic modifications at the key SAR points to develop compounds with enhanced potency and target selectivity. Investigating their mechanisms of action at a molecular level and exploring their potential in more complex disease models will be crucial steps in translating the promise of this versatile scaffold into next-generation therapeutic agents.

References

A Technical Guide to the Physicochemical Properties of Pyrazole-Containing Phenols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The strategic integration of the pyrazole nucleus with a phenolic moiety creates a class of compounds with significant therapeutic potential. This guide provides an in-depth analysis of the core physicochemical properties of pyrazole-containing phenols, offering a critical resource for researchers, medicinal chemists, and drug development professionals. We will explore the nuanced interplay between structure, acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity. This document moves beyond a simple recitation of facts to explain the causality behind these properties and their direct implications for absorption, distribution, metabolism, and excretion (ADME) profiles. Detailed experimental protocols for determining key parameters are provided, grounding theoretical knowledge in practical application and ensuring a self-validating approach to compound characterization.

The Pyrazole-Phenol Scaffold: A Privileged Combination in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, recognized as a "privileged scaffold" in drug discovery.[1][2][3] Its unique electronic and steric properties are found in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticancer agent crizotinib.[1][3] When combined with a phenol group, the resulting scaffold offers a powerful toolkit for medicinal chemists.

The pyrazole ring often serves as a bioisosteric replacement for other aromatic systems.[4][5] Specifically, it can act as a more lipophilic and metabolically stable substitute for a phenol, while still retaining the crucial hydrogen bond donating capability of the phenolic hydroxyl group.[4][5] This dual-functionality allows for the fine-tuning of a molecule's interaction with its biological target and its overall pharmacokinetic behavior. Understanding the fundamental physicochemical properties of this scaffold is therefore paramount for rational drug design.

Key properties that dictate a molecule's journey through the body—its ADME profile—include:

  • Acidity (pKa): Governs the ionization state in different physiological compartments, affecting solubility and membrane permeability.

  • Lipophilicity (logP): Measures the partitioning between aqueous and lipid environments, influencing absorption, distribution, and potential toxicity.[6][7]

  • Hydrogen Bonding: Determines the specificity and strength of drug-receptor interactions.[8]

This guide will dissect each of these properties, providing both the theoretical framework and the practical means for their evaluation.

Core Physicochemical Properties and Their Determinants

Acidity (pKa): The Ionization Game

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For pyrazole-containing phenols, two primary acidic protons must be considered: the phenolic hydroxyl proton (-OH) and the pyrazole ring N-H proton.

The ionization state is critical for drug disposition. An ionized molecule is typically more water-soluble and less able to cross lipid cell membranes, while a neutral molecule is more lipophilic. The pKa value dictates the charge of the molecule in the acidic environment of the stomach (pH ~1.5-3.5) versus the more neutral environment of the small intestine (pH ~6.0-7.4), thereby controlling where and how a drug is absorbed.[9][10]

The acidity of both the phenol and pyrazole moieties is highly sensitive to the electronic effects of substituents on either ring.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halo (-Cl, -F) groups will stabilize the corresponding anion (phenoxide or pyrazolate) through inductive or resonance effects, resulting in a lower pKa (stronger acid).

  • Electron-Donating Groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) groups have the opposite effect, destabilizing the anion and leading to a higher pKa (weaker acid).[11]

The pyrazole ring itself can exist in different tautomeric forms, where the N-H proton can reside on either nitrogen atom.[5][12] This equilibrium is influenced by substitution patterns and the surrounding solvent environment, which can subtly affect the molecule's overall properties and interactions.

Caption: Annular tautomerism in a 3-phenyl-1H-pyrazole system.

This table illustrates the effect of substituents on the acidity of phenols and pyrazoles. Note that values for directly combined scaffolds can vary.

CompoundpKaRationale
Phenol9.99[9]Baseline acidity of the phenolic proton.
4-Nitrophenol7.15[11]EWG (-NO₂) stabilizes the phenoxide, increasing acidity.
4-Methylphenol10.26[11]EDG (-CH₃) destabilizes the phenoxide, decreasing acidity.
Pyrazole14.21The N-H proton is significantly less acidic than a phenol.
4-Nitropyrazole9.66EWG (-NO₂) on the pyrazole ring increases N-H acidity.

This method leverages the fact that the electronic structure, and thus the UV-Vis absorption spectrum, of a molecule changes upon ionization.[11] The phenol and its corresponding phenoxide anion will have different wavelengths of maximum absorbance (λmax). By measuring the absorbance at various pH values, the pKa can be accurately determined.

Causality: The choice of UV-Vis spectrophotometry is based on its high sensitivity, the small amount of sample required, and the direct relationship between absorbance and species concentration as described by the Beer-Lambert law. The change in the chromophore upon deprotonation provides a robust analytical signal.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with known ionic strength (e.g., 0.1 M KCl).[11]

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyrazole-containing phenol in a suitable solvent like methanol or acetonitrile.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to the buffer. The final concentration should be low enough to ensure absorbance values are within the linear range of the spectrophotometer (typically < 1.5 AU).

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-500 nm) for each sample at a constant temperature (e.g., 25 °C).[11]

  • Data Analysis:

    • Identify the λmax for the acidic (low pH) and basic (high pH) forms of the molecule.

    • Plot absorbance at a chosen wavelength (where the difference between the two forms is large) versus pH.

    • The pKa is the pH value at the inflection point of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation at each pH: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, Ab is the absorbance of the basic form, and Aa is the absorbance of the acidic form.

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Compound in MeCN) mix Mix Stock with Buffers to Create Samples prep_stock->mix prep_buffers Prepare Buffer Series (pH 2-12) prep_buffers->mix measure Record UV-Vis Spectra for each Sample (200-500 nm) mix->measure plot Plot Absorbance vs. pH measure->plot calculate Calculate pKa from Sigmoidal Fit or Henderson-Hasselbalch Eq. plot->calculate result Determine pKa calculate->result

Caption: Workflow for experimental pKa determination via UV-Vis spectrophotometry.

Lipophilicity (logP & logD): Crossing the Barrier

Lipophilicity is a critical physicochemical property that describes a compound's ability to partition between a lipid-like (nonpolar) phase and an aqueous (polar) phase.[13] It is most commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.

LogP = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)[6]

  • Positive logP: The compound is more soluble in the lipid phase (lipophilic).

  • Negative logP: The compound is more soluble in the aqueous phase (hydrophilic).[6]

Lipophilicity profoundly impacts ADME:

  • Absorption: Molecules with optimal lipophilicity can readily pass through the lipid bilayers of cell membranes in the gut.

  • Distribution: A drug's ability to reach its target tissue, including crossing the blood-brain barrier, is heavily influenced by its logP.[6][7]

  • Metabolism & Excretion: Highly lipophilic drugs may be sequestered in fatty tissues, leading to longer half-lives and potential toxicity.[7]

For ionizable molecules like pyrazole-containing phenols, the distribution coefficient (logD) is often more physiologically relevant. LogD is the partition coefficient at a specific pH (e.g., pH 7.4 for blood plasma), accounting for both the neutral and ionized forms of the molecule.

The pyrazole ring is generally less lipophilic than a benzene ring (ClogP of pyrazole ≈ 0.24 vs. benzene ≈ 2.14), which can be advantageous in reducing the overall lipophilicity of a drug candidate to fall within a desirable range.[5] According to Lipinski's "Rule of 5," an orally available drug candidate often has a logP value of less than 5.[6][7]

CompoundcLogPComment
Benzene~2.14[5]Reference aromatic ring.
Phenol~1.48The -OH group increases polarity, lowering logP.
Pyrazole~0.24[5]Significantly more polar than benzene.
3-(4-hydroxyphenyl)-1H-pyrazole~1.2A representative value for the combined scaffold.

This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[6]

Causality: The choice of n-octanol is critical; its long alkyl chain mimics the lipid environment of a cell membrane, while its hydroxyl group allows it to be saturated with water, better representing the complex biological interface.

  • Solvent Saturation: Vigorously mix equal volumes of n-octanol and water (or a pH 7.4 buffer for logD) for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

  • Compound Dissolution: Dissolve a precisely weighed amount of the pyrazole-containing phenol in one of the phases (usually the one in which it is more soluble). The concentration should be chosen to be within the accurate detection limits of the analytical method.

  • Partitioning: Combine a known volume of the compound-containing phase with a known volume of the other saturated phase in a sealed container (e.g., a separatory funnel).

  • Equilibration: Shake the container vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach partitioning equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Concentration Analysis: Carefully remove an aliquot from each phase and determine the compound's concentration using a suitable analytical technique (e.g., HPLC-UV, ¹H NMR, or ¹⁹F NMR for fluorinated compounds).[6][13]

  • Calculation: Calculate the logP using the measured concentrations in the n-octanol and aqueous layers.

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Saturate n-Octanol and Water dissolve Dissolve Compound in one Phase saturate->dissolve mix Combine Phases and Shake to Equilibrate dissolve->mix separate Separate the Aqueous and Octanol Layers mix->separate analyze Measure Concentration in Each Phase (e.g., HPLC) separate->analyze calculate Calculate logP = log([C]oct/[C]aq) analyze->calculate result Determine logP calculate->result

Caption: Workflow for the Shake-Flask method of logP determination.

Hydrogen Bonding: The Key to Molecular Recognition

Hydrogen bonds are crucial non-covalent interactions that govern drug-receptor binding, protein folding, and supramolecular assembly.[8] Pyrazole-containing phenols are versatile in this regard, possessing both hydrogen bond donors and acceptors.

  • Hydrogen Bond Donors: The phenolic hydroxyl group (-OH) and the pyrazole N-H group.[5][14]

  • Hydrogen Bond Acceptor: The sp²-hybridized "pyridinic" nitrogen (N2) of the pyrazole ring.[5][8]

This ability to engage in multiple hydrogen bond interactions allows the scaffold to form specific and high-affinity contacts within a receptor's binding pocket. The presence and orientation of these groups are often a primary focus of structure-activity relationship (SAR) studies. Evidence for hydrogen bonding is readily observed in IR spectroscopy, where the O-H and N-H stretching frequencies shift to lower wavenumbers upon forming a hydrogen bond.[8]

Caption: Hydrogen bond donor and acceptor sites on a pyrazole-phenol scaffold.

Spectroscopic Characteristics for Structural Verification

Robust characterization using spectroscopic methods is essential for confirming the structure and purity of any synthesized compound.

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides a detailed map of the carbon and hydrogen framework.

    • ¹H NMR: Expect characteristic signals for the phenolic -OH proton (often a broad singlet, ~δ 8-10 ppm, D₂O exchangeable), the pyrazole N-H proton (a very broad singlet, >δ 10-13 ppm), and distinct signals for the protons on the aromatic and heterocyclic rings.[1][15]

    • ¹³C NMR: Provides signals for each unique carbon atom, confirming the connectivity of the scaffold.[1][16]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by their characteristic vibrational frequencies.

    • A broad band around 3200-3600 cm⁻¹ corresponds to the O-H stretch of the phenol (the broadness indicates hydrogen bonding).[8]

    • A band in the 3100-3300 cm⁻¹ region is typical for the N-H stretch of the pyrazole ring.[1][8]

    • C=N and C=C stretching vibrations within the rings appear in the 1400-1650 cm⁻¹ region.[1]

  • UV-Vis Spectroscopy: As discussed in the pKa section, these compounds exhibit strong absorbance in the UV region due to π → π* electronic transitions in the aromatic systems. The spectra are sensitive to pH and substitution, making UV-Vis a valuable tool for both quantification and physical property determination.[11][15]

Implications for Rational Drug Design

The physicochemical properties discussed are not merely academic; they are the levers that medicinal chemists pull to transform a bioactive "hit" into a viable drug candidate.

  • Optimizing ADME: By strategically adding or modifying substituents, a chemist can tune the pKa and logP of a pyrazole-phenol lead compound. For instance, adding a basic amine group could increase solubility at low pH, while adding a fluorine atom might increase lipophilicity to enhance membrane permeability.

  • The Bioisostere Advantage: In drug design, a metabolically labile phenol group can be a liability, prone to rapid Phase II metabolism (glucuronidation or sulfation). Replacing it with a pyrazole can block this metabolic pathway, increasing the drug's half-life and bioavailability, while the pyrazole N-H can still mimic the crucial hydrogen-bonding role of the original phenol.[4][5]

  • Balancing Properties: Successful drug design involves a delicate balance. Increasing lipophilicity to improve absorption can sometimes lead to decreased aqueous solubility or increased off-target toxicity. The pyrazole-phenol scaffold provides a flexible platform for navigating these trade-offs to achieve the desired balance of potency, selectivity, and drug-like properties in line with guidelines like Lipinski's Rule of 5.[7]

Conclusion

Pyrazole-containing phenols represent a powerful and versatile class of molecules in the arsenal of drug discovery. Their value lies in the tunable nature of their core physicochemical properties. The acidity, lipophilicity, and hydrogen bonding potential can be rationally modulated through synthetic chemistry to optimize molecular interactions with biological targets and improve pharmacokinetic profiles. A thorough understanding and precise measurement of these properties, using the robust protocols outlined in this guide, are essential for unlocking the full therapeutic potential of this privileged scaffold.

References

Navigating the Dynamic Landscape of Pyrazole Tautomerism: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, integral to medicinal chemistry and materials science.[1][2] Their utility is profoundly influenced by a subtle yet critical phenomenon: tautomerism. In unsymmetrically substituted pyrazoles, this dynamic equilibrium between two or more structural isomers can dictate a molecule's biological activity, reactivity, and physicochemical properties.[1][3] This guide provides a comprehensive exploration of tautomerism in unsymmetrically substituted pyrazoles, offering field-proven insights into the factors governing tautomeric preference and the advanced analytical techniques essential for its characterization. Tailored for researchers, scientists, and drug development professionals, this document aims to equip you with the expertise to confidently navigate and harness the complexities of pyrazole tautomerism in your research endeavors.

The Core Concept: Annular Tautomerism in Unsymmetrical Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can exist in different tautomeric forms when unsymmetrically substituted at the 3 and 5 positions.[4] This phenomenon, known as annular tautomerism, involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[1][2] This rapid and reversible interconversion results in a dynamic equilibrium between two distinct tautomers, often designated as the 1H- and 2H-forms, which can possess significantly different properties.[5]

The position of this equilibrium is not arbitrary; it is a delicate balance dictated by a multitude of internal and external factors.[1][2] Understanding and predicting the predominant tautomer is paramount in drug design, as different tautomers can exhibit varied biological activities and metabolic profiles.[3][5]

Caption: Annular tautomerism in an unsymmetrically substituted pyrazole.

Influencing Factors: The Drivers of Tautomeric Equilibrium

The delicate balance of the tautomeric equilibrium is influenced by a confluence of factors, each capable of shifting the preference towards one tautomer over the other.

The Decisive Role of Substituents

The electronic nature of the substituents at the C3 and C5 positions is arguably the most significant determinant of tautomeric preference.[6][7]

  • Electron-donating groups (EDGs) , such as -NH₂, -OH, and alkyl groups, tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the carbon bearing the EDG (the 3-substituted tautomer).[1][6] This is attributed to the stabilization of the adjacent positive charge density on the nitrogen atom through resonance or inductive effects.

  • Electron-withdrawing groups (EWGs) , such as -NO₂, -CN, and -CF₃, generally favor the tautomer where the proton is on the nitrogen atom distal to the carbon with the EWG (the 5-substituted tautomer).[6][7] This arrangement minimizes electrostatic repulsion.

Computational studies have quantified these effects, demonstrating that strongly electron-donating groups can significantly stabilize one tautomer, while potent electron-withdrawing groups can favor the other.[7]

The Medium Matters: Solvent Effects

The surrounding solvent environment plays a crucial role in modulating the tautomeric equilibrium.[1][2] The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomer over the other.

  • Polar protic solvents , such as water and alcohols, can form hydrogen bonds with the pyrazole nitrogens, influencing the equilibrium.[1] These solvents can facilitate intermolecular proton transfer, lowering the energy barrier between tautomers.[1]

  • Polar aprotic solvents , like DMSO and DMF, can also influence the equilibrium through dipole-dipole interactions.[1][8] In some cases, these solvents can slow down the rate of proton exchange, allowing for the observation of individual tautomers by NMR spectroscopy.[1]

  • Nonpolar solvents generally have a lesser impact on the equilibrium compared to polar solvents.

Factor Influence on Tautomeric Equilibrium Example
Substituent Electron-donating groups favor the adjacent NH tautomer; electron-withdrawing groups favor the distal NH tautomer.[6][7]A 3-amino group will favor the 1H-3-aminopyrazole tautomer.[7]
Solvent Polar solvents can stabilize more polar tautomers and facilitate proton exchange.[1]In DMSO, the tautomeric equilibrium of some pyrazoles can be shifted compared to less polar solvents like chloroform.[1][8]
Temperature Lower temperatures can slow down the rate of interconversion, allowing for the observation of individual tautomers.[1][9]Low-temperature NMR is a key technique for studying tautomeric equilibria.[9]
pH The protonation state of the pyrazole ring is pH-dependent, which in turn affects the tautomeric equilibrium.[2]In acidic media, the pyrazole ring can be protonated, leading to a different tautomeric landscape.[2]

Analytical Arsenal: Characterizing Pyrazole Tautomers

A multi-faceted analytical approach is often necessary to unambiguously determine the predominant tautomer and quantify the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse Technique

NMR spectroscopy is the most powerful and widely used tool for studying tautomerism in solution.[10][11] ¹H, ¹³C, and ¹⁵N NMR can provide invaluable information about the structure and dynamics of pyrazole tautomers.

A common challenge in the NMR analysis of tautomeric pyrazoles is the rapid proton exchange between the N1 and N2 positions.[1][11] If this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons, will appear as averaged, often broad, signals.[1][6]

Protocol: Low-Temperature NMR for Resolving Tautomers

  • Sample Preparation: Dissolve the pyrazole derivative in a suitable low-freezing deuterated solvent (e.g., CD₂Cl₂, THF-d₈).

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.

  • Data Acquisition: Continue cooling until the broad, averaged signals resolve into distinct sets of signals corresponding to each tautomer.

  • Quantification: Integrate the signals of the individual tautomers to determine the equilibrium constant (KT).

Caption: Workflow for NMR analysis of pyrazole tautomerism.

X-ray Crystallography: A Snapshot in the Solid State

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.[8][9] This technique can reveal bond lengths and angles, confirming the position of the proton on a specific nitrogen atom. It is important to note that the tautomeric form observed in the solid state may not be the same as the predominant form in solution due to packing forces and intermolecular interactions in the crystal lattice.[12]

Computational Chemistry: Predicting and Understanding

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying pyrazole tautomerism.[7][13] These methods can be used to:

  • Calculate the relative energies of different tautomers, predicting the most stable form in the gas phase or in solution (using solvent models).[7][13]

  • Model the transition states for proton transfer, providing insights into the kinetics of the tautomeric interconversion.[1]

  • Predict NMR chemical shifts, which can aid in the interpretation of experimental spectra.

Implications in Drug Discovery and Beyond

The tautomeric state of a pyrazole-containing molecule can have profound consequences for its biological activity and pharmaceutical properties.

  • Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns, leading to differential binding affinities for biological targets.[3]

  • Pharmacokinetics: Properties such as solubility, lipophilicity, and metabolic stability can vary between tautomers, impacting the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a chemical entity.

A well-known example of the importance of pyrazole tautomerism in medicinal chemistry is the development of selective COX-2 inhibitors, where the specific tautomeric form is crucial for potent and selective inhibition.[5]

Conclusion

Tautomerism in unsymmetrically substituted pyrazoles is a multifaceted phenomenon with significant implications for chemical research, particularly in the realm of drug discovery. A thorough understanding of the factors that govern tautomeric equilibrium and the application of appropriate analytical techniques are essential for the rational design and development of novel pyrazole-containing compounds. By integrating experimental and computational approaches, researchers can effectively navigate the dynamic landscape of pyrazole tautomerism and unlock the full potential of this versatile heterocyclic scaffold.

References

A Technical Guide to the Initial Biological Screening of 4-(1H-Pyrazol-3-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of novel derivatives of this scaffold. Moving beyond a simple recitation of protocols, we delve into the causal logic behind the experimental design, establishing a self-validating screening cascade. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to streamline the early-stage evaluation of these promising compounds.

Introduction: The Rationale for Screening Pyrazole-Phenol Derivatives

The pyrazole ring is a five-membered heterocycle that is a cornerstone of modern drug design.[2] When coupled with a phenol group, the resulting this compound core offers a unique combination of hydrogen bond donors and acceptors, as well as a tunable lipophilic character, making it an ideal starting point for library synthesis. Literature precedents indicate that compounds based on this scaffold frequently interact with key biological targets such as protein kinases, cyclooxygenases, and various microbial enzymes.[1][2] Therefore, a well-designed initial screening funnel is essential to efficiently identify and prioritize "hit" compounds for further development.

This guide outlines a tiered approach, beginning with a foundational assessment of cytotoxicity to eliminate non-specific actors, followed by parallel, target-informed screens for anticancer, anti-inflammatory, and antimicrobial activity.

Foundational Screening: The Cytotoxicity Gate

Expertise & Experience: Before investigating specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of each compound. A compound that indiscriminately kills all cells is not a viable drug candidate. This initial step acts as a critical filter, distinguishing between compounds with specific mechanisms of action and those that are merely pan-assay interference compounds (PAINS) or generally toxic. The MTT assay is a robust, reliable, and high-throughput method for this purpose, measuring mitochondrial dehydrogenase activity as a proxy for cell viability.[4][5][6]

Experimental Protocol: MTT Cytotoxicity Assay[6][7][8]
  • Cell Plating: Seed human cancer cells (e.g., HeLa or A549) and a non-cancerous control cell line (e.g., HEK293) in separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle (DMSO) controls and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[7] Incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5][6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm (or 540 nm) using a microplate reader.[6][7]

Data Presentation & Interpretation

The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost. A key metric is the Selectivity Index (SI) , calculated as:

SI = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Compound IDCancer Cell IC₅₀ (µM)Non-cancerous Cell IC₅₀ (µM)Selectivity Index (SI)
PYP-0018.5>100>11.8
PYP-00245.2>100>2.2
PYP-0032.15.32.5
PYP-004>100>100-

Caption: Example data from a primary cytotoxicity screen. PYP-001 shows promising selective activity.

Tier 2 Screening: Parallel Activity Cascades

Compounds that pass the cytotoxicity gate (e.g., IC₅₀ > 50 µM against non-cancerous cells or a high SI) should proceed to target-directed screening funnels.

Anticancer Screening Cascade

Authoritative Grounding: Many pyrazole derivatives function as protein kinase inhibitors, a major class of anticancer drugs.[8][9] Kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[9] An initial broad-spectrum kinase assay can efficiently identify compounds that interact with this target class.

Caption: Workflow for anticancer screening of pyrazole derivatives.

This commercial assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, making it applicable to virtually any kinase.[9][10]

  • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at a physiologically relevant concentration.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. A lower signal indicates less ADP was produced, signifying kinase inhibition.

Anti-inflammatory Screening Cascade

Trustworthiness: A hallmark of inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[11][12] The Griess assay provides a simple, reliable, and quantitative colorimetric method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.[13][14] This assay is a standard first-line screen for potential anti-inflammatory agents.[11][15]

  • Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[12]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[12] Incubate for an additional 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

LPS_Pathway

Caption: Simplified LPS-induced NO production pathway showing potential points of inhibition.

Antimicrobial Screening Cascade

Expertise & Experience: The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for quantifying the antimicrobial activity of a compound.[16][17] It is defined as the lowest concentration of an agent that prevents the visible in vitro growth of a microorganism.[16][18][19] The broth microdilution method is a highly efficient and reproducible technique for determining the MIC against a panel of clinically relevant bacteria and fungi.[16][18][20]

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth media. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium, creating a concentration gradient.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound in which no turbidity (visible growth) is observed.[21]

Data Presentation for Tier 2 Screens
Compound IDKinase Inhibition (% @ 10µM)NO Inhibition IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PYP-00189%12.4>128>128
PYP-00215%78.164128
PYP-00395%9.8>128>128
PYP-0045%>100816

Caption: Example multi-assay data for hit prioritization. PYP-001 and PYP-003 are potential anticancer/anti-inflammatory leads, while PYP-004 is a potential antimicrobial lead.

Hit Prioritization and Next Steps

A "hit" compound is one that demonstrates significant activity in a Tier 2 assay while maintaining a low cytotoxicity profile. The decision process for prioritizing hits can be visualized as follows:

Hit_Prioritization_Logic

Caption: Decision-making flowchart for hit compound prioritization.

Prioritized hits should be subjected to secondary screening, including dose-response studies, evaluation against broader panels of cell lines or microbial strains, and initial structure-activity relationship (SAR) studies to guide the next round of chemical synthesis.

Conclusion

This guide presents a logical, efficient, and technically robust framework for the initial biological evaluation of novel this compound derivatives. By integrating a foundational cytotoxicity assessment with parallel, mechanism-informed screening cascades, researchers can rapidly and confidently identify compounds with promising therapeutic potential. This structured approach ensures that resources are focused on the most viable candidates, accelerating the journey from chemical library to lead compound.

References

Solubility and stability of 4-(1H-Pyrazol-3-yl)phenol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(1H-Pyrazol-3-yl)phenol for Pharmaceutical Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, pyrazole derivatives are of immense interest due to their wide-ranging pharmacological activities. The compound this compound, which integrates a phenolic moiety with a pyrazole scaffold, presents a promising structure for therapeutic development. However, the transition from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, primarily solubility and stability. These parameters govern bioavailability, formulation strategies, and shelf-life. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and optimize the solubility and stability profiles of this compound. We will delve into the theoretical underpinnings of its molecular behavior, present detailed experimental protocols for its characterization, and discuss the interpretation of the resulting data.

The Critical Role of Physicochemical Characterization

The journey of a drug from discovery to market is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. Poor aqueous solubility can lead to low and erratic absorption, diminishing therapeutic efficacy. Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the potential formation of toxic byproducts. Therefore, a thorough investigation of the solubility and stability of a molecule like this compound is not merely a regulatory requirement but a fundamental necessity for successful drug development.

Molecular Structure Analysis: Predicting Behavior

The solubility and stability of this compound are intrinsically linked to its molecular structure. A rational approach to its characterization begins with an analysis of its constituent functional groups.

  • The Phenolic Group (-OH) : The hydroxyl group attached to the benzene ring is a key determinant of the molecule's properties. It is a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols. As a weak acid, its ionization state is pH-dependent. At physiological pH, it will exist predominantly

A Technical Guide to Quantum Chemical Calculations for 4-(1H-Pyrazol-3-yl)phenol: A DFT Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(1H-Pyrazol-3-yl)phenol, a molecule of significant interest in medicinal chemistry due to the combined bioactive properties of its phenolic and pyrazole scaffolds.[1][2][3] The pyrazole ring is a core component in many pharmaceutical agents, known for a wide range of biological activities including anti-inflammatory and anticancer effects.[1][3][4] Similarly, phenolic compounds are recognized for their antioxidant properties and role in drug design.[5][6] This document offers researchers, computational chemists, and drug development professionals a detailed protocol using Density Functional Theory (DFT), a powerful quantum mechanical tool for exploring molecular electronic structures.[1] We will delve into the theoretical underpinnings, a step-by-step computational workflow, data analysis, and the interpretation of key molecular properties relevant to understanding the molecule's reactivity, stability, and potential as a therapeutic candidate.

Introduction: The Rationale for Computational Scrutiny

The molecule this compound integrates two pharmacologically significant moieties: a phenol ring and a pyrazole heterocycle. Pyrazole derivatives are known to exhibit diverse biological activities, serving as foundational structures for anti-inflammatory, analgesic, antibacterial, and anticancer agents.[4][7] The phenol group, a well-established antioxidant pharmacophore, contributes to free-radical scavenging capabilities.[5][8] The synergy of these two groups makes this molecule a compelling target for drug discovery.

Quantum chemical calculations provide invaluable, atom-level insights into molecular behavior without the immediate need for synthesis and bioassays.[1] By calculating properties such as electronic structure, charge distribution, and molecular orbital energies, we can predict a molecule's reactivity, stability, and potential interaction sites with biological targets.[9][10] This computational pre-screening is a cornerstone of modern drug design, enabling the rational design of more potent and less toxic therapeutic agents.[6] This guide focuses on Density Functional Theory (DFT), which offers a robust balance of computational accuracy and efficiency for organic molecules of this size.[10][11]

Theoretical Foundation: Why Density Functional Theory (DFT)?

At the heart of our computational approach is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. This makes it highly efficient for the systems typically encountered in drug development.

The choice of a specific functional and basis set is the most critical decision in setting up a DFT calculation.

  • Functionals : The functional defines how the electron exchange and correlation energies are approximated. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated methods for organic molecules.[12][13] It incorporates aspects of both Hartree-Fock theory and DFT, providing reliable results for geometries, vibrational frequencies, and electronic properties.[5][11]

  • Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d,p), is a common starting point, offering a good compromise between accuracy and computational cost.[13][14] The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding. For systems where anion stability or weak interactions are important, a more diffuse basis set like 6-31+G(d,p) may be preferable.[8]

By employing the B3LYP/6-31G(d,p) level of theory, we establish a reliable and reproducible computational model for investigating this compound.[11][14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for performing a comprehensive quantum chemical analysis. The workflow is designed to ensure the final data corresponds to a true, stable molecular conformation.

Step 1: 3D Structure Generation
  • Obtain Initial Coordinates : The 2D structure of this compound can be obtained from chemical databases like PubChem.

  • Convert to 3D : Use a molecular modeling program (e.g., Avogadro, ChemDraw, GaussView) to generate an initial 3D structure.

  • Pre-optimization : Perform a preliminary geometry optimization using a computationally inexpensive force field (e.g., MMFF94) within the modeling software. This provides a reasonable starting geometry for the more demanding DFT calculations.

Step 2: Geometry Optimization with DFT
  • Input File Creation : Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the atomic coordinates, the total charge (0 for a neutral molecule), and the spin multiplicity (1 for a singlet state).

  • Keyword Specification : Define the level of theory. For this molecule, a robust choice is B3LYP/6-31G(d,p). The keyword Opt instructs the software to perform a geometry optimization.

  • Execution : Run the calculation. The software will iteratively adjust the positions of the atoms to find the configuration with the minimum electronic energy.

Step 3: Vibrational Frequency Analysis (Self-Validation)
  • Rationale : A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a saddle point, not a stable structure. This step is essential for validating the optimized geometry.

  • Input File : Use the optimized geometry from Step 2 as the input.

  • Keyword Specification : Use the Freq keyword at the same level of theory, B3LYP/6-31G(d,p).

  • Analysis : Upon completion, check the output file for the calculated vibrational frequencies. Confirm that there are zero imaginary frequencies. If an imaginary frequency exists, the structure must be perturbed along the direction of that vibration and re-optimized.

Step 4: Calculation of Molecular Properties
  • Input : Use the validated, optimized geometry.

  • Execution : Perform a single-point energy calculation (without the Opt keyword) at the same level of theory. Ensure the input requests the generation of additional properties like molecular orbitals and electrostatic potential.

  • Data Extraction : From the output file, extract key electronic and structural data for analysis.

The entire computational workflow can be visualized as follows:

Computational_Workflow cluster_prep Step 1: Preparation cluster_dft Steps 2 & 3: DFT Calculation & Validation cluster_analysis Step 4: Property Calculation & Analysis A Input 2D Structure (e.g., from PubChem) B Generate 3D Model (e.g., Avogadro) A->B C Pre-optimization (Molecular Mechanics) B->C D Geometry Optimization (B3LYP/6-31G(d,p)) C->D E Frequency Analysis (B3LYP/6-31G(d,p)) D->E F Check for Imaginary Frequencies E->F G Validated Minimum Energy Structure F->G None H Transition State Found (Re-optimize) F->H One or more I Single-Point Energy Calculation G->I H->D J Extract Molecular Properties I->J K Data Interpretation & Reporting J->K

Caption: Computational workflow for quantum chemical analysis.

Data Analysis and Interpretation

The output of these calculations provides a wealth of information. Below are the key properties to analyze and their relevance in drug development.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[9]

  • HOMO : Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.

  • LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[9][11]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the charge distribution on the molecule's surface.[10][12] It is invaluable for identifying sites for intermolecular interactions.

  • Electron-rich regions (Negative Potential) : Typically colored red, these areas are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. In this compound, these are expected around the oxygen and nitrogen atoms.

  • Electron-deficient regions (Positive Potential) : Typically colored blue, these areas are prone to nucleophilic attack and are likely to act as hydrogen bond donors, such as the hydroxyl proton.[10]

Global Reactivity Descriptors

Derived from the HOMO and LUMO energies, these descriptors quantify the molecule's overall reactivity.[6][9]

DescriptorFormulaInterpretation
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2The ability to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Mulliken Atomic Charges

This analysis partitions the total molecular charge among the individual atoms, providing insight into the intramolecular charge distribution.[12][14] It helps identify which atoms are electron-donating or electron-withdrawing, which can influence reactivity and intermolecular interactions.

Conclusion

This guide outlines a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol—from careful structure preparation and validated geometry optimization to the detailed analysis of molecular properties—researchers can gain deep insights into the molecule's electronic characteristics. The calculated properties, such as the HOMO-LUMO gap, MEP surface, and global reactivity descriptors, serve as powerful predictors of chemical behavior and are essential for the rational design of novel therapeutics in the drug discovery pipeline.

References

Methodological & Application

Applications of 4-(1H-Pyrazol-3-yl)phenol in Modern Organic Synthesis: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(1H-Pyrazol-3-yl)phenol Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and high-affinity manner. The this compound moiety is a prime example of such a scaffold. Its structure, featuring a planar, aromatic pyrazole ring linked to a phenol, provides a rigid and synthetically versatile foundation for the construction of complex, biologically active molecules.

The strategic importance of this scaffold lies in its unique combination of functional groups:

  • The Phenolic Hydroxyl Group: An acidic proton and a potent hydrogen bond donor, crucial for anchoring molecules into the active sites of enzymes. It also serves as a key synthetic handle for etherification.

  • The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a bioisostere for other aromatic systems and can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor) and π-π stacking.[1]

  • Synthetic Versatility: The scaffold contains multiple reactive sites, allowing for systematic chemical modification to explore structure-activity relationships (SAR). This has made it a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors.[2][3][4]

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis, focusing on core synthetic strategies and offering detailed protocols for its incorporation into high-value compounds.

Core Synthetic Strategies & Methodologies

The synthesis and functionalization of the this compound core rely on both classical and modern organic chemistry reactions. Understanding these foundational methods is critical for any researcher aiming to leverage this scaffold.

Foundational Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely adopted method for constructing the pyrazole ring is the condensation of a hydrazine derivative with a β-dicarbonyl compound.[4][5] In the context of our target scaffold, this involves the reaction of a substituted hydrazine with a 1-(4-hydroxyphenyl)-1,3-dione. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The causality behind this choice is its high efficiency and modularity. By simply varying the hydrazine (R'-NHNH₂) and the β-dicarbonyl compound, a diverse library of pyrazole derivatives can be readily accessed.

Caption: General scheme for the Knorr Pyrazole Synthesis.

Key Functionalization Reactions

Once the core is formed, its functional groups can be selectively modified.

  • N-Alkylation/N-Arylation of the Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, and alkylation can lead to regioisomeric products. The choice of base, solvent, and electrophile can influence the outcome. For more controlled C-N bond formation, modern cross-coupling reactions are often employed. For instance, a pre-formed pyrazole can be coupled with an aryl halide using a palladium catalyst in a Buchwald-Hartwig amination.

  • O-Alkylation/O-Arylation of the Phenol: The phenolic hydroxyl is readily deprotonated by mild bases (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide, which is a potent nucleophile. This anion can then be reacted with various electrophiles, such as alkyl halides or aryl halides (in Ullmann or Buchwald-Hartwig couplings), to generate diverse ether derivatives.

  • Palladium-Catalyzed Cross-Coupling: For building more complex structures, a halogenated version of the scaffold, such as 4-bromo-2-(1H-pyrazol-3-yl)phenol, serves as a versatile intermediate.[6] The bromine atom can be readily substituted using Suzuki, Stille, or Sonogashira coupling reactions to introduce new aryl, vinyl, or alkynyl groups, respectively. This strategy was effectively used to introduce the pyrazole ring during the synthesis of JNK inhibitors.[2]

Application Note I: A Cornerstone Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their aberrant activity is a hallmark of many diseases, including cancer and neurodegenerative disorders.[2] The this compound scaffold is exceptionally well-suited to serve as the core of kinase inhibitors because it can effectively mimic the hinge-binding interactions of the native ATP ligand within the enzyme's active site.

The pyrazole and phenol groups provide the necessary hydrogen bond donors and acceptors to form strong, directional interactions with the "hinge region" of the kinase, a key determinant of binding affinity and selectivity.[1] This has led to the development of potent inhibitors for numerous kinases, including c-Jun N-terminal Kinases (JNK), Aurora Kinase, EGFR, and Casein Kinase 1 (CK1).[1][2][7][8]

Caption: Synthetic workflow for developing kinase inhibitors.

Detailed Protocol: Synthesis of 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

This protocol details the synthesis of a diaryl-substituted pyrazole phenol, a structure representative of many kinase inhibitor cores. The synthesis proceeds in three stages: formation of the dione precursor, cyclization to the pyrazole, and final demethylation to unmask the phenol.[9]

Stage 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

This stage involves a Baker-Venkataraman rearrangement, a common method for synthesizing 1,3-diones.

Reagent MW ( g/mol ) Equivalents Amount
2'-Hydroxyacetophenone136.151.0(User defined)
4-Methoxybenzoyl chloride170.591.1(Calculated)
Pyridine79.10Solvent(User defined)
Potassium Hydroxide56.112.0(Calculated)

Procedure:

  • To a stirred solution of 2'-hydroxyacetophenone in pyridine at 0 °C, add 4-methoxybenzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the starting material.

  • Quench the reaction with ice-cold 2M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

  • Dissolve the crude ester in dry pyridine, add powdered potassium hydroxide, and heat the mixture to 50-60 °C for 2 hours.

  • Cool the reaction mixture, acidify with 2M HCl, and collect the precipitated yellow solid by filtration.

  • Recrystallize the solid from ethanol to afford the pure 1,3-dione product.

Stage 2: Synthesis of 2-[5-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

This is the key pyrazole-forming step via condensation with phenylhydrazine.

Procedure:

  • Dissolve the 1,3-dione from Stage 1 (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 7 hours.[9] Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting viscous residue is purified by recrystallization from absolute ethanol to yield the methoxy-protected pyrazole.

Stage 3: Demethylation to 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol

The final step unmasks the second phenolic hydroxyl group.

Procedure:

  • To the product from Stage 2, add a solution of 48% hydrobromic acid in acetic acid.

  • Heat the mixture to reflux for 4-6 hours. The cleavage of the methyl ether can be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol to yield the final title compound.[9]

Application Note II: Pyrazolone Tautomers in Multicomponent Reactions

The this compound scaffold exists in tautomeric equilibrium with its 1,2-dihydro-3H-pyrazol-3-one form (a pyrazolone). The C4 position of this pyrazolone tautomer is flanked by two carbonyl groups, rendering its proton acidic and the corresponding conjugate base (an enolate) highly nucleophilic. This reactivity can be harnessed in powerful carbon-carbon bond-forming reactions, such as multicomponent reactions (MCRs).

A prominent example is the synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) via a sodium acetate-catalyzed reaction between an aromatic aldehyde and two equivalents of a pyrazolone.[10] This reaction proceeds through a Knoevenagel condensation followed by a rapid Michael addition.

Caption: Multicomponent reaction involving a pyrazolone.

This methodology provides an atom-economical and efficient route to complex molecules with potential cytotoxic and antioxidant activities.[10]

Aldehyde Substituent (Ar) Yield (%) Reference
Phenyl97%[10]
4-Methoxyphenyl92%[10]
4-Nitrophenyl97%[10]

Broader Applications & Future Outlook

While the role of this compound as a building block for kinase inhibitors is well-established, its utility extends to other fields. Derivatives have been investigated as:

  • Agrochemicals: The pyrazole ring is a common feature in pesticides and herbicides.[6]

  • Ligands in Coordination Chemistry: The nitrogen atoms of the pyrazole and the oxygen of the phenol can coordinate with metal ions, making these compounds valuable ligands for creating novel catalysts and materials.[6][9]

  • Anticancer Agents: Beyond kinase inhibition, pyrazole derivatives have shown broader cytotoxic activities against various cancer cell lines.[10][11]

The continued exploration of this scaffold, enabled by robust and versatile synthetic methodologies, ensures that this compound and its derivatives will remain a focal point of innovation in drug discovery and materials science for the foreseeable future.

References

The Versatile Synthon: Harnessing 4-(1H-Pyrazol-3-yl)phenol for the Construction of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Among the diverse array of pyrazole-containing building blocks, 4-(1H-Pyrazol-3-yl)phenol stands out as a particularly versatile synthon. Its unique bifunctional nature, possessing both a nucleophilic pyrazole ring and a reactive phenol moiety, offers a powerful platform for the synthesis of a wide range of complex heterocyclic compounds with significant potential in drug discovery.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic utility of this compound.

Introduction to a Privileged Scaffold

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms.[3] This structural motif is found in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] The incorporation of a phenol group at the 4-position of the pyrazole ring, as in this compound, introduces a crucial handle for further chemical transformations. The phenolic hydroxyl group can be readily functionalized, while the pyrazole nitrogens offer sites for N-arylation and other coupling reactions.[7][8][9] This dual reactivity makes it an invaluable tool for creating diverse molecular architectures.

Core Synthetic Strategies and Applications

The strategic application of this compound as a synthon enables the construction of various fused and substituted heterocyclic systems. Key transformations often involve leveraging the nucleophilicity of the pyrazole nitrogen atoms and the reactivity of the phenolic hydroxyl group.

N-Arylation Reactions: Expanding Molecular Complexity

A fundamental strategy for modifying this compound is through N-arylation of the pyrazole ring. This transformation is critical for building molecular complexity and is a common feature in many biologically active molecules.[7] Two of the most robust methods for achieving this are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[7]

  • Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective method for N-arylation. Modern advancements using copper(I) salts with various ligands allow these reactions to proceed under milder conditions than traditional protocols.[7]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and is widely applicable for the N-arylation of a broad range of aryl halides.[7]

Table 1: Comparison of N-Arylation Methods for Pyrazoles

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (often CuI)Palladium (e.g., Pd₂(dba)₃)
Ligand Diamines, PhenanthrolinesPhosphine-based (e.g., XPhos)
Arylating Agent Aryl iodides, bromidesAryl bromides, chlorides, triflates
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Temperature Often higher temperaturesGenerally milder temperatures
Functional Group Tolerance ModerateHigh

Experimental Workflow for N-Arylation:

G cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reactants This compound, Aryl Halide, Catalyst, Ligand, Base Setup Combine reactants in an oven-dried Schlenk tube under inert atmosphere Reactants->Setup Solvent Add anhydrous solvent (e.g., Toluene, Dioxane) Setup->Solvent Heat Heat reaction mixture (e.g., 110 °C) Solvent->Heat Cool Cool to room temperature Heat->Cool Monitor by TLC/LC-MS Filter Dilute and filter through Celite Cool->Filter Extract Concentrate and perform extractive work-up Filter->Extract Purify Purify by flash column chromatography Extract->Purify Product N-Aryl-4-(pyrazol-3-yl)phenol Purify->Product

Caption: General workflow for the N-arylation of this compound.

Synthesis of Fused Heterocycles: Building Pyrazolo[1,5-a]pyrimidines

The 5-aminopyrazole moiety, which can be derived from this compound, is a key precursor for the synthesis of pyrazolo[1,5-a]pyrimidines.[10][11] These fused heterocyclic systems are prominent in medicinal chemistry, particularly as protein kinase inhibitors in cancer therapy.[12] A common and effective method for their synthesis is the condensation reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[10]

The reaction mechanism typically involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization and dehydration to form the fused pyrimidine ring.[10] This process can be catalyzed by either acids or bases.[10]

Reaction Scheme: Synthesis of Pyrazolo[1,5-a]pyrimidines

G reactant1 5-Amino-3-(4-hydroxyphenyl)pyrazole H₂N intermediate Intermediate Cyclization & Dehydration reactant1:f1->intermediate:f1 Nucleophilic Attack reactant2 β-Dicarbonyl Compound R-CO-CH₂-CO-R' reactant2:f1->intermediate:f1 product Pyrazolo[1,5-a]pyrimidine Fused Heterocycle intermediate->product Acid or Base Catalyst

Caption: Condensation reaction for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Aryl bromide (1.1 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Inert gas (e.g., Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-4-(pyrazol-3-yl)phenol.[7]

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol describes a general condensation reaction.

Materials:

  • 5-Amino-3-(4-hydroxyphenyl)pyrazole (1.0 mmol)

  • 1,3-Diketone or β-keto ester (1.1 mmol)

  • Glacial acetic acid (5 mL)

  • Sulfuric acid (catalytic amount, if needed)

Procedure:

  • In a round-bottom flask, dissolve 5-amino-3-(4-hydroxyphenyl)pyrazole and the 1,3-dicarbonyl compound in glacial acetic acid.

  • If required, add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.[10]

Causality and Experimental Choices

The choice of reaction conditions is critical for the successful synthesis of the desired heterocyclic compounds.

  • Inert Atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

  • Anhydrous Solvents: The use of anhydrous solvents is essential in many cross-coupling reactions to avoid side reactions, such as the hydrolysis of the catalyst or reactants.

  • Ligand Selection: In Buchwald-Hartwig amination, the choice of phosphine ligand (e.g., XPhos) is critical for the efficiency of the catalytic cycle. Different ligands can significantly impact reaction rates and yields.

  • Base Selection: The base plays a crucial role in both N-arylation and condensation reactions. In N-arylation, it facilitates the deprotonation of the pyrazole nitrogen. In condensation reactions, it can catalyze the cyclization step. The strength and solubility of the base should be carefully considered.

Conclusion

This compound is a highly valuable and versatile synthon for the construction of a diverse array of heterocyclic compounds. Its dual reactivity allows for the strategic and efficient synthesis of complex molecules with significant potential in drug discovery and medicinal chemistry. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this important building block.

References

The Pyrazole Privileged Scaffold: Application Notes for the Synthesis and Evaluation of 4-(1H-Pyrazol-3-yl)phenol as a Kinase Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Moiety in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent a cornerstone of modern drug discovery, particularly in oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous pathologies, making them prime targets for therapeutic intervention. Within the medicinal chemist's arsenal, the pyrazole scaffold has emerged as a "privileged structure." Its synthetic tractability and inherent ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases have cemented its status as a foundational core for numerous FDA-approved inhibitors.[1]

This technical guide provides an in-depth exploration of 4-(1H-Pyrazol-3-yl)phenol as a versatile and strategically vital precursor for the generation of novel kinase inhibitors. We will dissect the synthetic rationale, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and outline methodologies for the biological evaluation of the resulting compounds. The focus will be on not just the procedural steps, but the underlying chemical and biological principles that guide the experimental design, offering researchers a robust framework for their own discovery programs.

Chemical Properties and Design Rationale

The this compound molecule is an elegantly simple yet powerful starting point for kinase inhibitor synthesis. Its key features include:

  • A Bidentate Hydrogen Bonding Motif: The two adjacent nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • A Phenolic Hydroxyl Group: This functional group provides a convenient handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. It can also participate in hydrogen bonding with the kinase.

  • Aromatic Scaffolds: The pyrazole and phenyl rings provide a rigid core that can be further functionalized to achieve selectivity and potency.

The general strategy for utilizing this compound involves its synthesis from readily available starting materials, followed by diversification through reactions at the phenolic hydroxyl group or the pyrazole ring nitrogens.

Synthesis of the Precursor: this compound

The synthesis of this compound is a well-established two-step process commencing with the Claisen-Schmidt condensation of 4-hydroxyacetophenone, followed by cyclization with hydrazine.

Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

This protocol details the base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate.

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH): A strong base is required to deprotonate the α-carbon of the acetophenone, forming a reactive enolate.[2]

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and the base, facilitating a homogenous reaction mixture.

  • Low Temperature: The reaction is initially conducted at a low temperature to control the rate of the aldol addition and prevent unwanted side reactions.

  • Acidification: Neutralization with a dilute acid is necessary to protonate the phenoxide and facilitate the precipitation of the chalcone product.

Materials:

  • 4-Hydroxyacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of benzaldehyde in 40 mL of ethanol.[3]

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of 20 mmol of NaOH in 10 mL of water and add it dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below 25°C.[3]

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice.[3]

  • Acidify the mixture with dilute HCl until a neutral pH is achieved, which will cause the chalcone to precipitate.[4]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.[3]

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one.

Protocol 2: Cyclization to form this compound

This protocol describes the cyclization of the chalcone intermediate with hydrazine to form the desired pyrazole.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the source of the two nitrogen atoms for the pyrazole ring.

  • Glacial Acetic Acid as Solvent and Catalyst: The acidic medium facilitates the condensation reaction and subsequent cyclization.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Neutralization: Pouring the reaction mixture into ice and neutralizing with a base quenches the reaction and precipitates the product.

Materials:

  • 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Glacial Acetic Acid

  • Sodium Carbonate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 10 mmol of the chalcone intermediate in 30 mL of glacial acetic acid.

  • Add 20 mmol of hydrazine hydrate to the mixture.[5]

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.[5]

  • After completion, allow the mixture to cool to room temperature and then pour it into a beaker containing crushed ice.[5]

  • Neutralize the mixture with a saturated solution of sodium carbonate until the acetic acid is consumed and the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Derivatization of this compound for Kinase Inhibitor Synthesis

The synthesized this compound is a versatile platform for creating a library of potential kinase inhibitors. Two powerful and widely used cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are typically performed after halogenation of the pyrazole or phenol ring.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated this compound derivative with a boronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The palladium(0) species is the active catalyst that facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Ligand (e.g., XPhos): The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation, and influences its reactivity and selectivity.

  • Base (e.g., K2CO3): The base is essential for the transmetalation step, activating the boronic acid.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium(0) catalyst and hinder the reaction.

Materials:

  • Halogenated this compound derivative (e.g., 4-(4-bromo-1H-pyrazol-3-yl)phenol)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Ligand (if not using a pre-catalyst)

  • Base (e.g., Potassium Carbonate)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or sealed tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the halogenated pyrazole derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of a halogenated this compound derivative.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, the choice of catalyst and ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are often employed.[6]

  • Strong Base (e.g., NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[6]

  • Anhydrous and Anaerobic Conditions: The reaction is highly sensitive to air and moisture.

Materials:

  • Halogenated this compound derivative

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.02-0.10 eq) to a Schlenk flask.

  • Add the halogenated pyrazole derivative (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC.

  • After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of this compound derivatives has been synthesized, their biological activity must be assessed. The following is a general protocol for an in vitro kinase inhibition assay using a luminescence-based readout.

Protocol 5: ADP-Glo™ Kinase Assay

Principle:

This assay quantifies the amount of ADP produced during a kinase reaction. The amount of light generated by a luciferase/luciferin reaction is proportional to the amount of ADP, and therefore inversely proportional to the kinase inhibition.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Synthesized pyrazole inhibitor compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted inhibitor compound (or DMSO for control wells).

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Kinase Reaction: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved from this scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Compound 3f JAK1, JAK2, JAK33.4, 2.2, 3.5[7]
Compound 11b JAKsPotent, sub-micromolar in cells[7]
Ruxolitinib JAK1/JAK2~3[1]
BIRB 796 p38α MAPKKd = 0.1[8]
Compound 15i TBK18.5[9]
Pyrazolo[3,4-g]isoquinoline 1b Haspin, CLK1, DYRK1A, CDK957 (Haspin)[10]

Visualization of Key Concepts

Signaling Pathways Targeted by Pyrazole-Based Inhibitors

Signaling_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokines\nGrowth Factors Cytokines Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Cytokines\nGrowth Factors->Receptor Tyrosine Kinases (RTKs) Cytokine Receptors Cytokine Receptors Cytokines\nGrowth Factors->Cytokine Receptors RAS RAS Receptor Tyrosine Kinases (RTKs)->RAS PI3K PI3K Receptor Tyrosine Kinases (RTKs)->PI3K JAKs JAKs Cytokine Receptors->JAKs Gene Transcription\n(Proliferation, Survival, Inflammation) Gene Transcription (Proliferation, Survival, Inflammation) STATs STATs STATs->Gene Transcription\n(Proliferation, Survival, Inflammation) ERK ERK ERK->Gene Transcription\n(Proliferation, Survival, Inflammation) mTOR mTOR mTOR->Gene Transcription\n(Proliferation, Survival, Inflammation) p38 MAPK p38 MAPK p38 MAPK->Gene Transcription\n(Proliferation, Survival, Inflammation) Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->JAKs Inhibition Pyrazole Inhibitors->p38 MAPK Inhibition Akt Akt Pyrazole Inhibitors->Akt Inhibition

Experimental Workflow: From Precursor to Kinase Inhibitor

Workflow 4-Hydroxyacetophenone 4-Hydroxyacetophenone Chalcone Synthesis\n(Claisen-Schmidt) Chalcone Synthesis (Claisen-Schmidt) 4-Hydroxyacetophenone->Chalcone Synthesis\n(Claisen-Schmidt) This compound\n(Precursor) This compound (Precursor) Chalcone Synthesis\n(Claisen-Schmidt)->this compound\n(Precursor) Derivatization\n(e.g., Suzuki, Buchwald-Hartwig) Derivatization (e.g., Suzuki, Buchwald-Hartwig) This compound\n(Precursor)->Derivatization\n(e.g., Suzuki, Buchwald-Hartwig) Library of Pyrazole Derivatives Library of Pyrazole Derivatives Derivatization\n(e.g., Suzuki, Buchwald-Hartwig)->Library of Pyrazole Derivatives In Vitro Kinase Assay In Vitro Kinase Assay Library of Pyrazole Derivatives->In Vitro Kinase Assay Lead Compound Identification Lead Compound Identification In Vitro Kinase Assay->Lead Compound Identification

Conclusion

This compound stands as a testament to the power of privileged scaffolds in drug discovery. Its straightforward synthesis and amenability to a wide array of chemical modifications make it an invaluable starting point for the development of novel kinase inhibitors. By understanding the underlying principles of its synthesis, derivatization, and biological evaluation, researchers can effectively leverage this precursor to explore new chemical space and identify potent and selective modulators of kinase activity for a range of therapeutic applications. The protocols and insights provided herein are intended to serve as a comprehensive guide to empower scientists in their pursuit of the next generation of targeted therapies.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolyl-Biaryl Scaffolds

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus is a well-established "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules that target a wide range of biological entities, from enzymes to receptors.[1][2] The synthesis of biaryl structures incorporating a pyrazole moiety is therefore of significant interest, as these scaffolds often form the core of innovative therapeutic agents.[5][6]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[7][8][9] Its appeal lies in the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[7][10] This guide provides a detailed examination of the application of Suzuki coupling to 4-(1H-Pyrazol-3-yl)phenol, a versatile building block for the synthesis of novel pyrazolyl-biaryl compounds. We will explore both a stepwise and a one-pot protocol, delving into the mechanistic rationale behind the choice of reagents and conditions, and providing actionable protocols for researchers in the field.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The catalytic cycle begins with the oxidative addition of an organic halide (or triflate) to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where the organic group from a boronic acid derivative is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)Ln->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2, Base) R1-Pd(II)L2-R2->Pd(0)Ln Reductive Elimination R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Strategies for Coupling Phenol Derivatives

A significant challenge in using phenols directly in Suzuki couplings is the poor leaving group ability of the hydroxyl (-OH) group, which makes the initial oxidative addition step difficult.[11] To overcome this, the phenol must be "activated" by converting the hydroxyl group into a better leaving group, such as a tosylate, triflate, or nonaflate.[11] This can be done in a separate step prior to the coupling reaction or, more efficiently, in situ as part of a one-pot procedure.[12][13]

The Role of the Pyrazole N-H Group

The presence of an acidic N-H proton on the pyrazole ring can potentially interfere with the catalytic cycle, as it can react with the base or the palladium catalyst.[14] While N-protection (e.g., with a Boc or benzyl group) is a common strategy to mitigate this, recent advancements have shown that Suzuki couplings can be successfully performed on unprotected N-H rich heterocycles by careful selection of the catalyst, ligand, and reaction conditions.[14][15] For the protocols described herein, we will focus on conditions that have been shown to be effective for unprotected or minimally protected pyrazole systems.

Experimental Protocols

Protocol 1: Two-Step Suzuki Coupling via an Aryl Sulfonate Intermediate

This protocol involves the initial conversion of this compound to its corresponding aryl tosylate, followed by a subsequent Suzuki-Miyaura coupling reaction. This approach is robust and allows for the isolation and purification of the intermediate, which can be beneficial for ensuring the purity of the final product.

Step 1a: Synthesis of 4-(1H-Pyrazol-3-yl)phenyl Tosylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), and dissolve it in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or pyridine (1.5-2.0 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq.) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(1H-Pyrazol-3-yl)phenyl tosylate.

Step 1b: Suzuki-Miyaura Coupling of 4-(1H-Pyrazol-3-yl)phenyl Tosylate

  • Reaction Setup: In a flame-dried Schlenk flask, combine the 4-(1H-Pyrazol-3-yl)phenyl tosylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.

Protocol1_Workflow cluster_start cluster_step1 Step 1: Tosylation cluster_intermediate cluster_step2 Step 2: Suzuki Coupling cluster_product Start This compound Tosylation React with TsCl, Base Start->Tosylation Intermediate 4-(1H-Pyrazol-3-yl)phenyl Tosylate Tosylation->Intermediate Coupling React with Arylboronic Acid, Pd Catalyst, Base Intermediate->Coupling Product Biaryl Product Coupling->Product

Figure 2: Workflow for the two-step Suzuki coupling protocol.

Protocol 2: One-Pot In Situ Activation and Suzuki Coupling

This streamlined protocol combines the activation of the phenol and the subsequent Suzuki coupling into a single reaction vessel, improving efficiency and reducing waste.[12][13]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, or a pre-catalyst such as XPhos Pd G2; 2-5 mol%).

  • Activating Agent: Add the in situ activating agent. A common choice is a sulfonyl fluoride such as nonafluorobutanesulfonyl fluoride (NfF) or p-toluenesulfonyl fluoride (TsF).[16]

  • Solvent: Add a degassed anhydrous solvent, such as THF, 1,4-dioxane, or toluene.

  • Reaction Conditions: Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the reaction is complete, as determined by an appropriate analytical method.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1b.

Protocol2_Workflow cluster_start cluster_onepot One-Pot Reaction cluster_product Start This compound + Arylboronic Acid OnePot Add Activating Agent, Pd Catalyst, Base, Solvent Start->OnePot Product Biaryl Product OnePot->Product

Figure 3: Workflow for the one-pot in situ activation and Suzuki coupling protocol.

Data Presentation: Catalyst and Condition Screening

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki coupling reaction. The following table provides a summary of common reaction parameters that can be screened for optimization.

ParameterOptionsRationale and Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G2)Pre-catalysts often offer higher activity and stability. Pd(PPh₃)₄ is a classic choice but may require higher temperatures.
Ligand PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Bulky, electron-rich phosphine ligands are often effective for coupling challenging substrates like aryl sulfonates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are often used for less reactive substrates.
Solvent Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile (often with water as a co-solvent)The solvent system influences the solubility of the reactants and the stability of the catalytic species.
Temperature 60-120 °CHigher temperatures are often required for the activation of C-O bonds, but should be optimized to avoid decomposition.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds containing the this compound scaffold. By employing either a two-step approach involving the pre-formation of an aryl sulfonate or a more streamlined one-pot in situ activation protocol, researchers can access a wide range of novel molecules with potential applications in drug discovery and materials science. Careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base, is essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a valuable resource for scientists working to synthesize the next generation of pyrazole-containing compounds.

References

Application Notes and Protocols for the Use of 4-(1H-Pyrazol-3-yl)phenol in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-(1H-Pyrazol-3-yl)phenol in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[2][3][4] Within this class of compounds, the this compound moiety has emerged as a particularly promising starting point for the design of novel anticancer agents. This scaffold combines the versatile pyrazole ring with a phenolic group, a known pharmacophore that can participate in crucial hydrogen bonding interactions with protein targets.

The strategic placement of the hydroxyl group on the phenyl ring opens avenues for a variety of chemical modifications, allowing for the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on various pyrazole derivatives have consistently shown that appropriate substitutions on the pyrazole and its appended rings can significantly enhance anticancer efficacy and selectivity.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery of next-generation anticancer therapeutics.

Part 1: The Rationale for Targeting Kinases with this compound Derivatives

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The this compound scaffold is an excellent starting point for the design of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, a common feature of many ATP-competitive kinase inhibitors, while the phenol group can be modified to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. For instance, derivatives of pyrazole have been developed as inhibitors of c-Jun N-terminal kinase (JNK), cyclin-dependent kinases (CDKs), and Aurora kinases, all of which are implicated in cancer progression.[5][6][7]

Below is a generalized signaling pathway illustrating the role of a hypothetical kinase target in cancer cell proliferation and survival, and the proposed inhibitory action of a this compound derivative.

G cluster_0 Cancer Cell Signaling cluster_1 Therapeutic Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Target Kinase Target Kinase Signaling Cascade->Target Kinase Activates Downstream Effectors Downstream Effectors Target Kinase->Downstream Effectors Phosphorylates Apoptosis Apoptosis Target Kinase->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Promotes PZP-Derivative This compound Derivative PZP-Derivative->Target Kinase Inhibits

Caption: Proposed mechanism of action for a this compound derivative.

Part 2: Synthesis Protocol for a Representative Anticancer Agent

This section outlines a detailed protocol for the synthesis of a representative anticancer agent, (E)-4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)-N'-(4-methoxybenzylidene)benzohydrazide , starting from this compound. This synthetic route is based on established methods for the functionalization of pyrazole derivatives.[3][8]

Experimental Workflow

G A This compound (Starting Material) B Step 1: N-Arylation with 4-Fluorobenzonitrile A->B C Intermediate 1: 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzonitrile B->C D Step 2: Nitrile Hydrolysis to Carboxylic Acid C->D E Intermediate 2: 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzoic acid D->E F Step 3: Hydrazide Formation E->F G Intermediate 3: 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzohydrazide F->G H Step 4: Schiff Base Condensation with 4-Methoxybenzaldehyde G->H I Final Product: (E)-4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)-N'-(4-methoxybenzylidene)benzohydrazide H->I

Caption: Synthetic workflow for the representative anticancer agent.

Step-by-Step Synthesis

Step 1: Synthesis of 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzonitrile (Intermediate 1)

  • To a solution of this compound (1.60 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzonitrile (1.21 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Step 2: Synthesis of 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzoic acid (Intermediate 2)

  • Suspend Intermediate 1 (2.61 g, 10 mmol) in a mixture of ethanol (20 mL) and 10 M sodium hydroxide (10 mL).

  • Reflux the mixture for 24 hours.

  • After cooling, acidify the reaction mixture with 2 M hydrochloric acid to pH 3-4.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain Intermediate 2.

Step 3: Synthesis of 4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)benzohydrazide (Intermediate 3)

  • Dissolve Intermediate 2 (2.80 g, 10 mmol) in ethanol (30 mL) and add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Reflux the mixture for 8 hours to form the corresponding ethyl ester.

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Dissolve the crude ester in ethanol (20 mL) and add hydrazine hydrate (1.0 mL, 20 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration to yield Intermediate 3.

Step 4: Synthesis of (E)-4-(3-(4-hydroxyphenyl)-1H-pyrazol-1-yl)-N'-(4-methoxybenzylidene)benzohydrazide (Final Product)

  • Dissolve Intermediate 3 (2.94 g, 10 mmol) in ethanol (20 mL).

  • Add 4-methoxybenzaldehyde (1.36 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Recrystallize the solid from ethanol to obtain the pure final product.

Part 3: In Vitro Anticancer Activity Evaluation

The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compound on a human cancer cell line, such as MCF-7 (breast cancer) or A549 (lung cancer).[9][10]

MTT Assay Protocol
  • Cell Seeding:

    • Culture MCF-7 or A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the 96-well plate with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Expected Data Output
CompoundConcentration (µM)% Cell Viability (MCF-7)% Cell Viability (A549)
PZP-Derivative 0.195.2 ± 4.198.1 ± 3.5
180.5 ± 5.385.3 ± 4.8
1052.1 ± 3.960.7 ± 5.1
5025.8 ± 2.730.2 ± 3.3
1008.3 ± 1.912.5 ± 2.1
Doxorubicin 145.6 ± 3.250.1 ± 4.0

Note: The above data is hypothetical and for illustrative purposes only.

Part 4: Mechanistic Study - In Vitro Kinase Inhibition Assay

To investigate the potential mechanism of action of the synthesized compound, an in vitro kinase inhibition assay can be performed. This protocol provides a general framework for assessing the inhibitory activity against a specific kinase of interest (e.g., a cyclin-dependent kinase).

Kinase Inhibition Assay Protocol
  • Reagents and Materials:

    • Recombinant active kinase

    • Kinase-specific substrate peptide

    • ATP

    • Synthesized compound

    • Kinase assay buffer

    • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Assay Procedure:

    • Prepare serial dilutions of the synthesized compound in the kinase assay buffer.

    • In a 96-well plate, add the kinase, the substrate peptide, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic and screening protocols provided in these application notes offer a robust framework for researchers to design, synthesize, and evaluate new derivatives. By systematically exploring the structure-activity relationships of this privileged scaffold, the scientific community can continue to advance the discovery of more effective and selective cancer therapies.

References

High-Throughput Screening Assays for 4-(1H-Pyrazol-3-yl)phenol Libraries: From Biochemical Hits to Cellular Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The 4-(1H-pyrazol-3-yl)phenol scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2][3][4][5] Its unique combination of hydrogen bond donors and acceptors, coupled with a rigid core, allows for potent and selective interactions with the ATP-binding pocket of numerous kinases. High-Throughput Screening (HTS) is an indispensable tool for rapidly interrogating large libraries of compounds based on this scaffold to identify promising lead candidates.[6][7] This guide provides a detailed framework for designing, developing, and implementing robust HTS campaigns for this compound libraries. We present two detailed protocols: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary hit identification against a generic tyrosine kinase and a complementary cell-based luminescent assay to assess compound cytotoxicity and on-target effects in a cellular environment. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize their kinase inhibitor screening programs.

The this compound Scaffold: A Cornerstone of Kinase Inhibition

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, which has become a cornerstone in the design of therapeutic agents.[2][5] The this compound modification is particularly effective for targeting protein kinases, which have become the second most important class of drug targets after G protein-coupled receptors.[8]

Causality of Efficacy:

  • Hinge-Binding Motif: The pyrazole core acts as an excellent bioisostere for the adenine region of ATP. The N-H and adjacent nitrogen atom of the pyrazole can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for anchoring inhibitors within the ATP-binding site.

  • Structural Rigidity: The scaffold provides a rigid and planar core, which reduces the entropic penalty upon binding and allows for the precise positioning of substituents to explore different regions of the active site.

  • Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, allowing for the creation of large and diverse chemical libraries with varied substitution patterns to optimize for potency, selectivity, and pharmacokinetic properties.[1]

This combination of features makes the this compound scaffold an ideal starting point for "scaffold hopping" strategies in drug design, where a known active core is modified to generate novel, patentable chemical entities with improved properties.[9][10][11]

Principles of HTS Assay Selection for Kinase Inhibitors

The success of an HTS campaign depends on the selection of a robust and appropriate assay technology.[6][7] Assays can be broadly categorized as biochemical or cell-based, each offering distinct advantages.

  • Biochemical Assays: These assays use purified, recombinant enzymes and substrates to directly measure the effect of a compound on the target protein's activity. They are highly controlled and excellent for identifying direct inhibitors. Common technologies include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive and homogeneous assay that measures the proximity of a donor and acceptor fluorophore.[12][13][14] It is robust and less susceptible to interference from colored or fluorescent compounds due to the time-gated detection.[15]

    • Fluorescence Polarization (FP): Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][17][18][19] It is well-suited for measuring the displacement of a tracer from a kinase active site.

    • Luminescence-Based ATP-Depletion Assays: These assays, such as Promega's Kinase-Glo®, measure the amount of ATP remaining after a kinase reaction.[20] The light output is inversely proportional to kinase activity.

    • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based technology where the interaction of a donor and acceptor bead, brought together by a biological interaction, generates a strong luminescent signal.[21][22][23][24]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[25][26][27] They are crucial for confirming a compound's cell permeability, on-target activity in a complex biological system, and potential cytotoxicity. Examples include:

    • Cell Viability/Cytotoxicity Assays: These assays measure cellular health through markers like ATP content (e.g., CellTiter-Glo®), membrane integrity, or metabolic activity.[28][29] They are essential for flagging non-specific, toxic compounds early in the screening process.

    • Target Engagement Assays: These can measure the phosphorylation of a downstream substrate within the cell, providing evidence that the compound is hitting its intended target in a physiological context.

Assay TechnologyPrincipleProsCons
TR-FRET Proximity-based energy transfer between a long-lifetime donor (e.g., Europium) and an acceptor.[12][14]Homogeneous, high sensitivity, low background, reduced compound interference.[15]Requires specific labeled reagents (e.g., antibodies, peptides).
Fluorescence Polarization (FP) Change in rotational speed of a fluorescent tracer upon binding to a larger molecule.[19]Homogeneous, non-radioactive, cost-effective.Lower dynamic range, potential for interference from fluorescent compounds.
Luminescence (ATP-Glo) Luciferase-based detection of remaining ATP after a kinase reaction.[20]Universal for any ATP-dependent enzyme, high sensitivity, simple protocol.Indirect measurement, can be affected by compounds that interfere with luciferase.
AlphaScreen® Proximity-based singlet oxygen transfer between donor and acceptor beads.[21][24]Very high signal amplification, robust, adaptable to many targets.[22]Sensitive to light, potential for interference from singlet oxygen quenchers.
Cell-Based Viability Measurement of a marker of metabolic health, such as cellular ATP.[29]Physiologically relevant, assesses permeability and toxicity simultaneously.[25][27]Does not confirm direct target inhibition, more complex biology.

Protocol 1: Biochemical TR-FRET Assay for a Tyrosine Kinase

This protocol describes a universal, antibody-based TR-FRET assay to identify inhibitors of a generic tyrosine kinase from a this compound library. The assay measures the phosphorylation of a biotinylated poly-GT peptide substrate.

Workflow Diagram

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_detection Detection Compound 1. Dispense Compound Library (50 nL in 384-well plate) Controls 2. Add Controls (Positive & Negative) Compound->Controls Enzyme 3. Add Kinase & Substrate Mix Controls->Enzyme ATP_Start 4. Add ATP to Initiate Reaction Enzyme->ATP_Start Incubate1 5. Incubate at RT (e.g., 60 min) ATP_Start->Incubate1 Stop_Detect 6. Add Stop/Detection Mix (EDTA, Eu-Antibody, SA-APC) Incubate2 Incubate at RT (e.g., 60 min) Stop_Detect->Incubate2 Read_Plate 7. Read Plate (TR-FRET Reader) Data_Analysis 8. Data Analysis (Calculate % Inhibition) Read_Plate->Data_Analysis Incubate1->Stop_Detect Incubate2->Read_Plate

Caption: Workflow for the biochemical TR-FRET kinase assay.

Materials and Reagents
  • Kinase: Purified, recombinant tyrosine kinase (e.g., Src, Abl).

  • Substrate: Biotin-poly(Glu, Tyr) 4:1 (Biotin-poly-GT).

  • Detection Reagents:

    • LanthaScreen™ Eu-W1024 labeled anti-phosphotyrosine antibody (e.g., P-Tyr-100).

    • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • ATP Solution: Adenosine 5'-triphosphate, prepared in water.

  • Stop/Detection Buffer: Assay Buffer containing EDTA (final concentration 20 mM).

  • Plates: Low-volume, 384-well, non-binding surface microplates (e.g., Corning 3820).

  • Compound Library: this compound library dissolved in 100% DMSO.

Step-by-Step Protocol
  • Compound Plating (Day 1):

    • Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of each compound from the library (typically 10 mM in DMSO) into the assay plate wells.

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for accurate, low-volume transfers.

    • Dispense 50 nL of 100% DMSO into control wells (Negative and Positive controls).

    • Final compound concentration will be 10 µM in a 5 µL final assay volume.

  • Reagent Preparation (Day 1):

    • Prepare a 2X Kinase/Substrate Mix in Assay Buffer. For a final concentration of 5 nM kinase and 200 nM Biotin-poly-GT, this mix would contain 10 nM kinase and 400 nM substrate.

    • Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ value for the specific kinase (e.g., 10 µM).

    • Rationale: Working with 2X solutions allows for equal volume additions, simplifying the process and minimizing pipetting errors. The ATP concentration is set at Kₘ to ensure the assay is sensitive to competitive inhibitors.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X Kinase/Substrate Mix to all wells.

    • For Positive Control wells (no inhibition), add the mix.

    • For Negative Control wells (100% inhibition), add 2.5 µL of Assay Buffer containing substrate but no kinase.

    • Centrifuge the plate briefly (1 min at 1000 rpm).

    • Add 2.5 µL of the 2X ATP solution to all wells to start the reaction.

    • Rationale: The negative control defines the baseline signal in the absence of phosphorylation.

    • Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination and Detection:

    • Prepare a Stop/Detection Mix in Stop/Detection Buffer containing the Eu-labeled antibody and SA-APC at their optimized final concentrations (e.g., 2 nM and 20 nM, respectively).

    • Rationale: EDTA chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.

    • Add 5 µL of the Stop/Detection Mix to all wells. The final volume is now 10 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Rationale: This incubation allows the detection antibodies and streptavidin to bind to the phosphorylated substrate, enabling the FRET signal.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar FSX, EnVision).

    • Settings: Excitation at 340 nm, Emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Use a time delay of 100 µs and an integration time of 200 µs.

  • Data Analysis:

    • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 615 nm) * 10,000.

    • Calculate Percent Inhibition: 100 * (1 - (Ratio_Compound - Ratio_Negative) / (Ratio_Positive - Ratio_Negative))

    • Determine the Z'-factor to assess assay quality: 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|. A Z' > 0.5 indicates an excellent assay.[29]

Protocol 2: Cell-Based Luminescent Viability/Toxicity Assay

This protocol is a crucial secondary screen to evaluate the general cytotoxicity of the primary hits identified in the biochemical assay. It uses the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[29]

Workflow Diagram

Cell_Viability_Workflow cluster_prep Cell Plating cluster_treatment Compound Treatment cluster_readout Luminescence Readout Seed_Cells 1. Seed Cells in 384-well Plate (e.g., 5,000 cells/well) Incubate_Adhere 2. Incubate Overnight (Allow cells to adhere) Seed_Cells->Incubate_Adhere Add_Compound 3. Add Compounds (Dose-response curve) Incubate_Adhere->Add_Compound Incubate_Treatment 4. Incubate for 48-72 hours Add_Compound->Incubate_Treatment Add_CTG 5. Add CellTiter-Glo® Reagent Incubate_Lysis 6. Incubate for 10 min (Stabilize signal) Add_CTG->Incubate_Lysis Read_Plate 7. Read Luminescence Data_Analysis 8. Data Analysis (Calculate % Viability & IC₅₀) Read_Plate->Data_Analysis Incubate_Treatment->Add_CTG Incubate_Lysis->Read_Plate

Caption: Workflow for the cell-based viability/toxicity assay.

Materials and Reagents
  • Cell Line: A relevant cancer cell line whose growth is driven by the kinase target (e.g., K562 for Abl kinase).

  • Culture Medium: Appropriate medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plates: 384-well, solid white, tissue-culture treated plates.

  • Hit Compounds: Primary hits from the biochemical screen, prepared in a dose-response format.

Step-by-Step Protocol
  • Cell Plating (Day 1):

    • Trypsinize and count the cells. Resuspend cells in culture medium to a density of 1 x 10⁵ cells/mL.

    • Using a multi-channel pipette or automated dispenser, seed 50 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Rationale: Seeding density must be optimized to ensure cells are in the exponential growth phase at the end of the assay.

    • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment (Day 2):

    • Prepare serial dilutions of the hit compounds in culture medium. Typically, an 11-point, 1:3 dilution series is prepared, starting from 100 µM.

    • Remove the plates from the incubator and add 10 µL of the compound dilutions to the respective wells. Add medium with DMSO for vehicle controls.

    • Rationale: A dose-response curve is essential to determine the potency (IC₅₀) of the compound's cytotoxic effect.

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Assay Readout (Day 4 or 5):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Rationale: The CellTiter-Glo® reagent's enzymatic activity is temperature-dependent; equilibration ensures consistency across the plate.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 30 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Read the plate on a luminometer. Integration time is typically 0.5 to 1 second per well.

  • Data Analysis:

    • Calculate Percent Viability: 100 * (Luminescence_Compound / Luminescence_Vehicle).

    • Plot Percent Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Hit Triage and Confirmation

A successful HTS campaign generates a list of "hits," but not all hits are created equal. A rigorous triage process is necessary to eliminate artifacts and prioritize the most promising compounds for further development.[30][31][32]

Hit Triage Cascade Diagram

Hit_Triage_Cascade Primary_Screen Primary HTS (Single concentration, e.g., 10 µM) Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Confirmation Hit Confirmation (Re-test fresh compound in primary assay) Hit_Selection->Confirmation Select Hits Dose_Response Dose-Response (IC₅₀) (Biochemical Assay) Confirmation->Dose_Response Counter_Screen Counter-Screening (Cell Viability Assay, IC₅₀) Dose_Response->Counter_Screen Orthogonal Orthogonal Assay (e.g., Different technology like FP or AlphaScreen) Counter_Screen->Orthogonal SAR Structure-Activity Relationship (SAR) (Test analogs) Orthogonal->SAR Validated_Hit Validated Hit for Lead Optimization SAR->Validated_Hit

Caption: A typical workflow for hit triage and validation.

Key Steps:

  • Hit Confirmation: Re-test the initial hits from a fresh sample of the compound to ensure the activity is reproducible.

  • Dose-Response: Determine the potency (IC₅₀) of the confirmed hits in the primary biochemical assay.

  • Counter-Screening: Perform the cell-based viability assay to distinguish selective inhibitors from non-specific cytotoxic compounds. A potent biochemical hit that is also highly cytotoxic is generally deprioritized.

  • Orthogonal Assays: Validate hits in a different assay format (e.g., FP if the primary screen was TR-FRET) to rule out technology-specific artifacts.[32]

  • Promiscuity and Selectivity Screening: Test hits against a panel of other kinases to determine their selectivity profile.

Troubleshooting Common HTS Issues

IssuePotential CauseTroubleshooting Strategy
High False-Positive Rate Compound interference (autofluorescence, quenching), compound aggregation.[30][31][32]Run a "buffer-only" plate with compounds to check for autofluorescence. Re-run hits in the presence of 0.01% Triton X-100; a loss of activity suggests aggregation.[31]
High False-Negative Rate Compound instability, low potency, poor solubility.Ensure compounds are fully dissolved in DMSO. Check for compound degradation over time.
Assay Drift / Edge Effects Reagent instability, temperature/evaporation gradients across the plate.Allow all reagents and plates to equilibrate to room temperature. Use plate seals during long incubations. Monitor Z' factor across the run.
Poor Z'-Factor (<0.5) High data variability, low signal-to-background ratio.Optimize reagent concentrations (enzyme, substrate, ATP). Increase incubation times. Check liquid handling precision.

Conclusion

Screening this compound libraries for kinase inhibitors requires a multi-faceted approach that combines robust, high-throughput biochemical assays with physiologically relevant cell-based follow-ups. The TR-FRET and luminescent viability protocols described here provide a powerful and validated workflow for identifying potent, selective, and cell-active lead compounds. By understanding the principles behind assay design, implementing rigorous quality control, and following a logical hit triage cascade, researchers can significantly increase the efficiency and success rate of their drug discovery campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 3-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 3-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their synthetic endeavors. Drawing from established literature and field-proven insights, this resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of pyrazole synthesis and achieve your desired regiochemical outcomes.

I. Troubleshooting Guide: The Challenge of Regioisomeric Mixtures in Knorr Pyrazole Synthesis

The condensation of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis, often referred to as the Knorr synthesis. However, this method frequently leads to the formation of a mixture of two regioisomers, which can be challenging to separate and significantly impacts the overall yield of the desired product.[1] This section addresses the common issues and solutions related to achieving regioselectivity in this classical reaction.

FAQ 1: My reaction is producing a mixture of 3- and 5-substituted pyrazole regioisomers. What are the primary factors influencing this lack of selectivity?

The formation of regioisomeric mixtures is a common hurdle when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[2] The regioselectivity of this reaction is governed by a delicate interplay of both steric and electronic factors of the substituents on both the hydrazine and the dicarbonyl compound.[2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will activate a carbonyl group towards nucleophilic attack, while electron-donating groups will have the opposite effect.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile to one of the carbonyl carbons, thereby favoring attack at the less hindered site.[2]

  • Nucleophilicity of Hydrazine Nitrogens: In a substituted hydrazine (R-NH-NH2), the two nitrogen atoms have different nucleophilicities. The terminal -NH2 group is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl carbon.

FAQ 2: How can I improve the regioselectivity of my pyrazole synthesis? I am currently using ethanol as the solvent.

Solvent choice is a critical parameter that can dramatically influence the regioselectivity of the Knorr pyrazole synthesis. While ethanol is a commonly used solvent, it can sometimes lead to poor regioselectivity.[3][1]

Troubleshooting Steps & Optimization:

  • Employ Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[3][1] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the regioselectivity of the initial nucleophilic addition.[1] In some cases, selectivity can be improved from a nearly 1:1 mixture in ethanol to over 95:5 in favor of one isomer in HFIP.[3][1]

  • pH Control: The pH of the reaction medium can significantly impact the outcome.

    • Acidic Conditions: Performing the reaction in the presence of an acid catalyst (e.g., HCl, H2SO4, p-TsOH) can favor the formation of one regioisomer.[1][2] Acid catalysis can protonate a carbonyl group, increasing its electrophilicity and directing the nucleophilic attack of the hydrazine.

    • Basic Conditions: Conversely, basic conditions (e.g., NaOAc, TEA) might favor the formation of the other regioisomer.[1][2]

  • Temperature Optimization: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to screen different temperatures to determine the optimal conditions for the desired regioisomer.

The following diagram illustrates a decision-making workflow for optimizing regioselectivity:

G start Low Regioselectivity Observed solvent Change Solvent to TFE or HFIP start->solvent ph Screen Reaction pH (Acidic vs. Basic) solvent->ph If selectivity is still not optimal temp Optimize Reaction Temperature ph->temp Fine-tune conditions result Improved Regioselectivity temp->result

Caption: Troubleshooting workflow for improving regioselectivity.

FAQ 3: I am working with a β-enamino diketone. How does this precursor influence the regioselectivity?

The use of β-enamino diketones offers a strategic advantage in controlling regioselectivity. The enamino group effectively protects one of the carbonyl functionalities, directing the initial nucleophilic attack of the hydrazine to the remaining free carbonyl group. This approach can lead to the highly regioselective synthesis of specific pyrazole isomers. The regiochemical outcome can also be controlled by the choice of solvent and the structure of the β-enamino diketone itself.[4]

II. Alternative Strategies for Regioselective Synthesis

When the classical Knorr synthesis fails to provide the desired regioselectivity, or for the synthesis of specific substitution patterns, several alternative methods can be employed.

FAQ 4: Are there reliable alternatives to the 1,3-dicarbonyl condensation for accessing 3-substituted pyrazoles?

Yes, several powerful methods have been developed to overcome the limitations of the Knorr synthesis and provide access to a wide range of substituted pyrazoles with high regioselectivity.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne.[5] The regioselectivity of this [3+2] cycloaddition is often predictable based on the electronic properties of the substituents on both the diazo compound and the alkyne. For instance, the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates with excellent regioselectivity.[5]

  • Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization of the pyrazole core has emerged as a powerful tool for the late-stage introduction of substituents.[6][7] This approach avoids the need for pre-functionalized starting materials and often proceeds with high regioselectivity, which can be controlled by the choice of catalyst, ligand, and directing group.[6][8] For example, the C5-proton of the pyrazole ring is the most acidic, making it a prime target for regioselective metalation and subsequent functionalization.[6][8]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical route to highly substituted pyrazoles in a single step from simple starting materials.[9][10][11] The regioselectivity in MCRs is often dictated by the specific reaction pathway and the nature of the interacting components.

The following table summarizes the key features of these alternative synthetic strategies:

Synthetic StrategyKey FeaturesRegioselectivity Control
1,3-Dipolar Cycloaddition Reaction of a diazo compound with an alkyne.Governed by electronic and steric effects of substituents on both reactants.
Transition-Metal-Catalyzed C-H Functionalization Direct introduction of substituents onto the pyrazole ring.Controlled by catalyst, ligand, directing group, and inherent reactivity of C-H bonds.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.Dependent on the specific reaction mechanism and components used.

III. Experimental Protocols

Protocol 1: General Procedure for Improving Regioselectivity using Fluorinated Alcohols

This protocol provides a general guideline for enhancing the regioselectivity of pyrazole synthesis through the use of fluorinated solvents, based on the findings of Fustero et al.[3][1]

Step-by-Step Methodology:

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (5 mL), add the substituted hydrazine (1.1 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

The following diagram illustrates the mechanistic rationale for improved regioselectivity with fluorinated alcohols:

G cluster_0 In Ethanol cluster_1 In TFE/HFIP a 1,3-Dicarbonyl d Competition at Carbonyl Carbon a->d b Hydrazine b->d c Ethanol (Nucleophilic) c->d e Regioisomeric Mixture d->e f 1,3-Dicarbonyl i Selective Attack by Hydrazine f->i g Hydrazine g->i h TFE/HFIP (Non-nucleophilic) h->i No Competition j Single Regioisomer i->j

Caption: Solvent effect on regioselectivity.

IV. References

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. --INVALID-LINK--

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 72(8), 2960-2969. --INVALID-LINK--

  • El-Sayed, R., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. --INVALID-LINK--

  • Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(10), 2658-2661. --INVALID-LINK--

  • Singh, V., & Singh, P. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. --INVALID-LINK--

  • Singh, V., & Singh, P. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6248-6265. --INVALID-LINK--

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. --INVALID-LINK--

  • Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. (2017). Request PDF. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. --INVALID-LINK--

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. --INVALID-LINK--

  • Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. (n.d.). SlideShare. --INVALID-LINK--

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC - NIH. --INVALID-LINK--

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. --INVALID-LINK--

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Schl%C3%BCter-D%C3%B6mling/f289ebf1f0a804791e843b0c67e9b465345a983b](--INVALID-LINK--

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles. (2014). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018). NIH. --INVALID-LINK--

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. (n.d.). Benchchem. --INVALID-LINK--

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. --INVALID-LINK--

  • Direct C–H Alkenylation of Functionalized Pyrazoles. (2016). The Journal of Organic Chemistry. --INVALID-LINK--

  • Synthesis of substituted pyrazoles and... (2021). ResearchGate. --INVALID-LINK--

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. --INVALID-LINK--

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. --INVALID-LINK--

References

Technical Support Center: Purification of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole-based compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these valuable heterocyclic scaffolds.

Introduction: The Nuances of Pyrazole Purification

Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their purification can present unique challenges. Their weakly basic nature, potential for regioisomer formation, and varied solubility profiles demand a tailored approach.[1][2] This guide moves beyond generic protocols to explain the "why" behind each technique, empowering you to make informed decisions for optimal purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid pyrazole compounds. Its effectiveness hinges on the differential solubility of the target compound and its impurities in a given solvent system.

Q1: My pyrazole compound won't crystallize and is "oiling out." What's happening and how can I fix it?

A1: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point.[3] This is a common issue with pyrazoles that have lower melting points or when the solution is supersaturated.

  • Causality: The high concentration of the solute lowers its melting point, and rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.

  • Troubleshooting Strategies:

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point.[3]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. An insulated container can facilitate gradual cooling.[3] Subsequently, you can move the flask to a refrigerator and then a freezer.

    • Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[3]

    • Seed Crystals: Introduce a small, pure crystal of your pyrazole to the cooled, supersaturated solution to induce crystallization.[3]

Q2: I'm getting a very low yield after recrystallization. How can I improve it?

A2: Low yield is a frequent problem and can be addressed by optimizing several parameters.[3]

  • Solvent Choice is Key: The ideal solvent will dissolve your pyrazole compound when hot but have very low solubility for it when cold.

  • Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to dissolve your crude product. Any excess will keep more of your compound in the mother liquor upon cooling.[3]

  • Thorough Cooling: Ensure the solution is completely cooled. An ice bath can be used after the solution has reached room temperature to maximize precipitation.

  • Mother Liquor Re-processing: The filtrate (mother liquor) can be concentrated and a second crop of crystals can often be obtained.

Q3: How can I remove colored impurities during the recrystallization of my pyrazole?

A3: Colored impurities often arise from side reactions or decomposition of starting materials, such as phenylhydrazine.[1][4]

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1]

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, potentially reducing the yield.[1]

Q4: Can I separate regioisomers of a pyrazole derivative using recrystallization?

A4: Yes, this is possible through a technique called fractional recrystallization. This method is effective if the regioisomers have significantly different solubilities in a specific solvent system.[1] It involves multiple recrystallization steps to progressively enrich one isomer.[1]

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating pyrazole compounds with similar polarities, including regioisomers.[5]

Q5: My pyrazole compound is sticking to the silica gel column. What should I do?

A5: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silica gel, leading to poor recovery.

  • Causality: The lone pair of electrons on the pyrazole nitrogens can form hydrogen bonds with the silanol groups on the silica surface.

  • Troubleshooting Strategies:

    • Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (1-2%) to your eluent system.[6] This will neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[6]

    • Reversed-Phase Chromatography: For more polar pyrazoles, reversed-phase chromatography (e.g., C18 silica) can be a good alternative.

Q6: I'm having trouble separating two very similar pyrazole regioisomers by column chromatography. How can I improve the separation?

A6: Separating regioisomers is a common challenge due to their similar polarities.[1]

  • Optimize the Eluent System:

    • TLC is Your Guide: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives the best separation (largest difference in Rf values).[5]

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve closely eluting compounds.[7]

  • High-Performance Flash Chromatography: Using smaller particle size silica gel can provide higher resolution.

  • Consider Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a functional group that allows for easier separation. The directing group can then be removed.[1]

Section 3: Acid-Base Extraction

The weakly basic nature of pyrazoles can be exploited for purification using acid-base extraction.[8]

Q7: Can I use acid-base extraction to purify my pyrazole compound?

A7: Yes, this can be an effective method to remove non-basic impurities.[1]

  • Mechanism: Pyrazoles can be protonated by an acid to form a water-soluble salt.[1][8] This allows for their extraction into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1][9]

  • Choosing the Right Acid: A dilute solution of a strong acid like hydrochloric acid is typically used.

  • Limitations: This method will not separate your pyrazole from other basic impurities.

Experimental Protocols & Data

Protocol 1: Standard Recrystallization

This protocol is a general procedure for the recrystallization of a solid pyrazole compound from a single solvent.

  • Dissolution: Place the crude pyrazole in an Erlenmeyer flask and add a minimal amount of a suitable solvent.[3]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.[3] For maximum yield, place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals.[3]

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal.

  • Dissolution: Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (one in which the pyrazole is insoluble) dropwise until the solution becomes slightly cloudy (turbid).[3]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Data Summary: Common Recrystallization Solvents for Pyrazoles

The choice of solvent is critical and depends on the polarity of the specific pyrazole derivative.

Solvent/Solvent SystemPolarityNotes
Ethanol, MethanolProtic, PolarGood general-purpose solvents for many pyrazoles.[3][10]
Hexane/Ethyl AcetateNon-polar/Polar AproticA common and effective mixed-solvent system.[3]
Cyclohexane, Petroleum EtherNon-polarSuitable for non-polar pyrazole derivatives.[11][12]
WaterProtic, Very PolarCan be used for more polar pyrazoles or as an anti-solvent.[11][13]
AcetonePolar AproticAnother useful solvent for recrystallization.[14]

Visualizing Purification Workflows

Diagram 1: Decision Tree for Pyrazole Purification

Purification_Decision_Tree start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) oiling_out Product 'Oils Out'? recrystallize->oiling_out acid_base_extraction Consider Acid-Base Extraction recrystallize->acid_base_extraction Impure low_yield Low Yield? oiling_out->low_yield No oiling_out->column_chromatography Yes successful_recrystallization Pure Pyrazole low_yield->successful_recrystallization No low_yield->column_chromatography Yes column_chromatography->successful_recrystallization acid_base_extraction->column_chromatography

Caption: A decision-making workflow for selecting an appropriate purification technique for pyrazole compounds.

Diagram 2: Troubleshooting Column Chromatography for Pyrazoles

Column_Chromatography_Troubleshooting start Column Chromatography of Pyrazole problem Identify Issue start->problem streaking Streaking/ Poor Recovery problem->streaking Compound Sticking poor_separation Poor Separation of Regioisomers problem->poor_separation Co-elution solution1 Add Triethylamine to Eluent (1-2%) streaking->solution1 solution2 Use Neutral Alumina streaking->solution2 solution3 Optimize Eluent with TLC poor_separation->solution3 solution4 Use Gradient Elution poor_separation->solution4 end Improved Separation solution1->end solution2->end solution3->end solution4->end

Caption: A troubleshooting guide for common issues encountered during the column chromatography of pyrazole derivatives.

References

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you identify and minimize side products in your reactions, thereby improving yield, purity, and reproducibility.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a direct Q&A to address the most pressing issues encountered during pyrazole synthesis.

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a classic challenge in pyrazole synthesis, particularly in reactions like the Knorr synthesis. The root cause lies in the two distinct electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[1][2] The initial attack determines the final substitution pattern on the pyrazole ring.

Underlying Causality: The regiochemical outcome is a delicate balance of steric and electronic factors of both reactants, as well as the reaction conditions.[2] For instance, in a 1-aryl-3-alkyl-1,3-dione, the aryl-substituted carbonyl is generally less electrophilic than the alkyl-substituted one. However, the nucleophilicity of the substituted hydrazine (e.g., methylhydrazine vs. phenylhydrazine) and the reaction environment (pH, solvent) can significantly influence which carbonyl is attacked preferentially.[1][3]

Troubleshooting Steps & Solutions:

  • Solvent Selection: The choice of solvent can dramatically alter the isomeric ratio.

    • Protic vs. Aprotic Solvents: While ethanol is a common choice, dipolar aprotic solvents like DMF or NMP have been shown to improve regioselectivity in the synthesis of 1-arylpyrazoles.[4]

    • Fluorinated Alcohols: The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[1] These solvents do not compete with the hydrazine for attack on the more reactive carbonyl group, leading to a more controlled reaction.[1]

  • pH Control: The pH of the reaction medium is critical.

    • Acid Catalysis: Acid catalysis activates the carbonyl oxygen, facilitating nucleophilic attack.[5][6] However, the selectivity can be pH-dependent. Mechanistic studies have shown that the rate-determining step can shift with pH, influencing the product distribution.[3][6] Experimenting with different acid catalysts (e.g., HCl, H₂SO₄, p-TsOH) and their concentrations is advised.[1]

    • Basic Conditions: In some cases, basic conditions (e.g., NaOAc, TEA) can favor one regioisomer over another.[1]

  • Temperature Optimization: Temperature can influence the kinetic versus thermodynamic control of the reaction. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, indicating that simply tuning the temperature can switch the product outcome.[7]

Data-Driven Insights: Solvent Effects on Regioselectivity

1,3-Dicarbonyl PrecursorHydrazineSolventRegioisomeric Ratio (Major:Minor)Yield (%)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol1.5 : 185[1]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE19 : 192[1]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol4 : 178[1]
1-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineHFIP>99 : 195[1]
Q2: I am observing the formation of bis-pyrazole or other dimeric byproducts. What causes this and how can I prevent it?

A2: The formation of bis-pyrazoles or other dimeric structures is often a result of side reactions involving reactive intermediates or the starting materials themselves.

Underlying Causality:

  • Reaction of Pyrazolone with Aldehydes: In syntheses involving pyrazolones (a tautomer of hydroxypyrazoles), reaction with an aldehyde (which can be a starting material or an impurity) can lead to the formation of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols).[8] This is a Michael addition-type reaction.

  • Dimerization of Hydrazine Derivatives: Under certain conditions, hydrazine derivatives can self-condense or react with multiple dicarbonyl units.

  • Selenylation Reactions: Specific reagents like Selenium Dioxide (SeO₂) can promote the formation of mono-selenylated bis-pyrazoles.[9]

Troubleshooting Steps & Solutions:

  • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of either the hydrazine or the dicarbonyl component can sometimes lead to undesired side reactions.

  • Purity of Starting Materials: Impurities, particularly aldehydes in your dicarbonyl starting material or solvents, can be a major cause of bis-pyrazole formation.[8] Purify starting materials and use high-purity solvents.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions leading to dimers.

    • Catalyst Choice: The type and amount of catalyst can be critical. For instance, in the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), catalysts like sodium acetate are used intentionally to promote the reaction.[8] Avoiding such catalysts if this product is not desired is key.

  • Alternative Synthetic Routes: If bis-pyrazole formation is persistent, consider alternative synthetic strategies that avoid the problematic intermediates. For example, using a pre-formed hydrazone can sometimes offer more control.

Q3: My pyrazole product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyrazoles can be challenging due to the presence of isomers with similar polarities or other persistent impurities.

Troubleshooting Steps & Solutions:

  • Crystallization: This is often the most effective method for obtaining high-purity pyrazoles.

    • Solvent Screening: Experiment with a range of solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures) to find conditions that provide good crystal formation.[10]

    • Acid Addition Salt Formation: A highly effective technique involves converting the pyrazole into an acid addition salt by reacting it with an inorganic (e.g., phosphoric acid, sulfuric acid) or organic acid (e.g., oxalic acid).[10][11] These salts often have different solubility profiles and crystallize more readily, allowing for separation from neutral impurities. The pure pyrazole can then be recovered by neutralization.[10][11]

  • Chromatography:

    • Silica Gel Chromatography: This is a standard method for separating regioisomers, although it can sometimes be difficult if their polarities are very similar.[4] Careful selection of the eluent system is crucial.

    • Thin-Layer Chromatography (TLC): Use TLC extensively to monitor reaction progress and to optimize the solvent system for column chromatography.[12]

  • Distillation: For low-molecular-weight, thermally stable pyrazoles, distillation under reduced pressure can be a viable purification method.

Section 2: Frequently Asked Questions (FAQs)

What is the Knorr Pyrazole Synthesis and what are its main limitations?

The Knorr pyrazole synthesis is a fundamental organic reaction that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine or its derivatives, typically under acidic conditions, to form a pyrazole.[5][13][14]

Mechanism Overview: The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][13]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Int Cyclic Hemiaminal Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Int->Pyrazole Dehydration - H₂O

Caption: Simplified workflow of the Knorr Pyrazole Synthesis.

Key Limitations:

  • Regioselectivity: As discussed in Q1, the primary limitation is the lack of regiocontrol when using unsymmetrical 1,3-dicarbonyls, often leading to mixtures of products that are difficult to separate.[2]

  • Substrate Scope: The reaction conditions may not be suitable for sensitive functional groups.

  • Reaction Complexity: Recent studies using transient flow methods have revealed that the reaction kinetics can be more complex than previously understood, involving autocatalysis and unexpected intermediates, which can complicate optimization and scale-up.[3]

How does N-alkylation of pyrazoles work, and what are the common side products?

N-alkylation is a common method for functionalizing the pyrazole ring, typically involving the reaction of an NH-pyrazole with an alkylating agent.[15]

Mechanism: The reaction is a nucleophilic substitution where the pyrazole anion (formed in the presence of a base) or the neutral pyrazole attacks an electrophilic alkyl source (e.g., alkyl halide, trichloroacetimidate).[15][16]

Common Issues and Side Products:

  • Regioselectivity: Similar to the initial synthesis, alkylating an unsymmetrical pyrazole can lead to a mixture of N1 and N2 alkylated products. The outcome is often controlled by steric hindrance, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom.[16] The choice of solvent and base can also influence the ratio. For instance, ionic liquids have been explored as "green" recyclable media for regioselective alkylation.[17]

  • C-Alkylation: While less common, under certain conditions, alkylation can occur at a carbon atom of the pyrazole ring, particularly at the C4 position.

  • Over-alkylation: If the product is a pyrazolium salt, further reactions are unlikely. However, if the reaction conditions are harsh, side reactions on other functional groups of the molecule can occur.

Alkylation_Troubleshooting Start Start: N-Alkylation of Unsymmetrical Pyrazole Problem Problem: Mixture of N1 and N2 Isomers Start->Problem Solution1 Modify Sterics: Use bulkier alkylating agent or protecting group Problem->Solution1 Steric Control Solution2 Optimize Conditions: - Change Solvent (e.g., Ionic Liquid) - Screen different bases (e.g., KOH, K₂CO₃) Problem->Solution2 Condition Control Solution3 Alternative Method: Use a directed synthesis approach to build the ring with the alkyl group in place Problem->Solution3 Synthetic Strategy End Desired Outcome: Single Regioisomer Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for regioselectivity in N-alkylation.

Section 3: Experimental Protocols

Protocol 1: Purification of a Pyrazole via Acid Addition Salt Crystallization

This protocol provides a general method for purifying a crude pyrazole product by forming and crystallizing its oxalate salt.

Materials:

  • Crude pyrazole product

  • Acetone (or another suitable organic solvent like ethanol or isopropanol)

  • Oxalic acid (dihydrate or anhydrous)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (or ethyl acetate)

  • Anhydrous sodium sulfate

  • Filter funnel, filter paper, round bottom flasks, magnetic stirrer

Procedure:

  • Dissolution: Dissolve the crude pyrazole product in a minimum amount of hot acetone.

  • Acid Addition: In a separate flask, dissolve a stoichiometric equivalent (1.0-1.1 eq.) of oxalic acid in hot acetone.

  • Salt Formation & Crystallization: Slowly add the oxalic acid solution to the pyrazole solution while stirring. The pyrazole oxalate salt should begin to precipitate. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 30-60 minutes to maximize crystallization.

  • Isolation: Collect the crystallized salt by vacuum filtration, washing the crystals with a small amount of cold acetone.

  • Purity Check: Check the purity of the salt by TLC or melting point. If necessary, the salt can be recrystallized from fresh hot acetone.

  • Liberation of Free Pyrazole: Suspend the purified pyrazole oxalate salt in a mixture of water and dichloromethane.

  • Neutralization: While stirring vigorously, slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8-9 (effervescence will cease).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives During Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet significant hurdle in the lab: the poor aqueous solubility of pyrazole derivatives and its impact on biological assays. Pyrazole-containing compounds are a cornerstone of modern medicinal chemistry, with applications ranging from anti-inflammatory to anti-cancer agents.[1][2] However, their often hydrophobic nature can lead to compound precipitation, inaccurate data, and misleading structure-activity relationships (SAR).[3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and ensure the integrity of your experimental results.

I. Understanding the Core Problem: Why Do My Pyrazole Derivatives Precipitate?

Before diving into solutions, it's crucial to understand the underlying reasons for poor solubility. Pyrazole derivatives, while structurally diverse, often possess characteristics that limit their solubility in the aqueous buffers used for most biological assays.

FAQ 1: My pyrazole derivative dissolves perfectly in DMSO, but crashes out when I dilute it into my aqueous assay buffer. What's happening?

This is the most frequent issue researchers encounter. The phenomenon is rooted in the dramatic shift in solvent polarity.[4]

  • Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]

  • Aqueous Buffers (e.g., PBS, TRIS) are highly polar, protic environments.

When a DMSO stock solution is introduced into an aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules are unable to maintain the solubility of the hydrophobic pyrazole derivative.[4] This leads to the compound "crashing out" or precipitating.[6][7][8]

FAQ 2: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

Understanding this distinction is key to designing robust experiments.

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates from a supersaturated solution.[9][10] This is what is most relevant for high-throughput screening (HTS) and most in vitro assays where stock solutions are used.[11]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[11]

Kinetic solubility values are often higher than thermodynamic solubility because they can represent a metastable, supersaturated state.[12][11] However, these supersaturated solutions are prone to precipitation over time, especially with agitation or temperature changes.[13]

II. Troubleshooting Workflow: A Step-by-Step Guide to Mitigating Precipitation

If you're observing precipitation, systematically work through the following strategies.

G start Precipitation Observed in Assay check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase final DMSO (up to 2%) and perform vehicle control. check_dmso->increase_dmso No check_concentration Is compound concentration too high? check_dmso->check_concentration Yes end_point Re-evaluate Compound/Assay increase_dmso->end_point lower_concentration Lower final compound concentration. check_concentration->lower_concentration Yes use_cosolvent Employ a co-solvent strategy. check_concentration->use_cosolvent No lower_concentration->end_point use_cyclodextrin Utilize cyclodextrins. use_cosolvent->use_cyclodextrin particle_reduction Consider particle size reduction (for suspension assays). use_cyclodextrin->particle_reduction particle_reduction->end_point G cluster_0 Cyclodextrin Encapsulation pyrazole Pyrazole Derivative Hydrophobic complex Inclusion Complex Water Soluble pyrazole->complex Encapsulation cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin->complex Forms

References

Technical Support Center: Method Development for HPLC Analysis of 4-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the HPLC analysis of 4-(1H-Pyrazol-3-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions. Our goal is to empower you with the scientific understanding to develop, optimize, and troubleshoot your HPLC methods for this compound with confidence and precision.

Understanding the Analyte: this compound

This compound is a heterocyclic aromatic compound containing both a phenol and a pyrazole moiety. A thorough understanding of its physicochemical properties is the foundation of a robust HPLC method.

Structure:

Key Physicochemical Properties (Predicted):

PropertyPredicted ValueImplication for HPLC Method Development
pKa ~9.38[1]The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa to maintain the analyte in its neutral form. An acidic mobile phase (pH 2.5-4.5) is therefore recommended.
logP ~1.78[1]This value indicates moderate hydrophobicity. A reversed-phase HPLC mode with a C18 or C8 stationary phase is the most suitable approach. The compound will be well-retained and can be eluted with a typical mixture of water and an organic solvent like acetonitrile or methanol.
UV Absorption Pyrazole: ~203 nm[2], Phenol: ~270 nmThe molecule possesses two chromophores. For good sensitivity, a detection wavelength in the range of 210-230 nm or around 270-280 nm should be evaluated. A photodiode array (PDA) detector is highly recommended to determine the optimal wavelength and to check for peak purity.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the HPLC analysis of this compound.

Q1: What is the best type of HPLC column to use for this compound analysis?

A1: A reversed-phase C18 column is the most common and generally the best starting point. Given the compound's moderate polarity (predicted logP of ~1.78), a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) will provide good retention and resolution. For faster analysis, a shorter column with smaller particles (e.g., 100 mm x 2.1 mm, 2.7 µm) can be used with a UHPLC system.

Q2: What mobile phase composition should I start with?

A2: A good starting point is a gradient elution with an acidic aqueous mobile phase and an organic modifier. For example:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of the phenolic hydroxyl group, which prevents peak tailing.[3]

  • Mobile Phase B: Acetonitrile or Methanol. A starting gradient of 10-90% B over 10-15 minutes should allow for the elution of the analyte with good peak shape.

Q3: What is the optimal detection wavelength?

A3: Based on the structure, this compound should have UV absorbance in the lower UV range (around 210-230 nm) due to the pyrazole ring and in the higher UV range (around 270-280 nm) due to the phenolic moiety.[2] It is highly recommended to use a PDA detector to scan the UV spectrum of the analyte and select the wavelength of maximum absorbance for the best sensitivity. If a variable wavelength detector is used, start with a wavelength around 220 nm or 275 nm.

Q4: How should I prepare my sample for injection?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample diluent should be the same as the initial mobile phase composition to avoid peak distortion. A mixture of water and acetonitrile or methanol is a good choice. Ensure the final sample concentration is within the linear range of the detector. It is also good practice to filter the sample through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the column.

Troubleshooting Guide

Even with a well-designed method, issues can arise. This section provides a systematic approach to troubleshooting common problems in the HPLC analysis of this compound.

Problem 1: Peak Tailing

Symptoms: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

Logical Troubleshooting Workflow:

start Peak Tailing Observed cause1 Mobile Phase pH Too High Check pH of mobile phase start->cause1 cause2 Secondary Interactions with Silanols Column issue start->cause2 cause3 Column Overload Sample concentration too high start->cause3 cause4 Column Contamination Buildup of strongly retained compounds start->cause4 solution1 Lower Mobile Phase pH Add 0.1% TFA or Formic Acid to suppress phenol ionization cause1->solution1 solution2 Use a different column (e.g., with end-capping) or add a competing base like triethylamine (TEA) to the mobile phase cause2->solution2 solution3 Dilute the sample Inject a lower concentration cause3->solution3 solution4 Flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol) cause4->solution4

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation:

  • Mobile Phase pH: The most likely cause of tailing for a phenolic compound is the ionization of the hydroxyl group. At a pH close to or above its pKa (~9.38), the compound will exist in both neutral and anionic forms, leading to poor peak shape. Lowering the mobile phase pH to around 2.5-3.5 with an acid like TFA or formic acid will ensure the analyte is in its neutral, more retained form.[3]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar pyrazole and phenol moieties, causing tailing. Using a modern, high-purity, end-capped C18 column can minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Diluting the sample is a simple way to check for and resolve this issue.

  • Column Contamination: If the column has been used for other analyses, strongly retained basic compounds may have contaminated the column, creating active sites that can interact with your analyte. A thorough column wash is recommended.

Problem 2: Peak Fronting

Symptoms: The peak is asymmetrical with the front of the peak being less steep than the back.

Probable Causes and Solutions:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase, the analyte will travel through the top of the column too quickly, causing the peak to front.

    • Solution: Re-dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Overload (High Concentration): Similar to peak tailing, very high concentrations can also lead to fronting.

    • Solution: Dilute the sample.

  • Column Collapse: While less common with modern columns, repeated use with high aqueous mobile phases can sometimes lead to phase collapse, which can manifest as peak fronting.

    • Solution: Flush the column with 100% organic solvent (e.g., acetonitrile or isopropanol) to try and restore the stationary phase.

Problem 3: Retention Time Drift

Symptoms: The retention time of the analyte peak gradually increases or decreases over a series of injections.

Logical Troubleshooting Workflow:

start Retention Time Drift cause1 Column Not Equilibrated Insufficient time for the column to stabilize with the mobile phase start->cause1 cause2 Mobile Phase Composition Change Evaporation of volatile components or improper mixing start->cause2 cause3 Temperature Fluctuations Inconsistent column temperature start->cause3 cause4 Pump or System Leak A small leak can cause flow rate inconsistencies start->cause4 solution1 Increase Equilibration Time Equilibrate for at least 10-15 column volumes before injection cause1->solution1 solution2 Prepare Fresh Mobile Phase Daily Ensure proper degassing and mixing cause2->solution2 solution3 Use a Column Oven Maintain a constant and controlled temperature cause3->solution3 solution4 Perform a Leak Test Check all fittings and connections for signs of leaks cause4->solution4

Caption: Troubleshooting workflow for retention time drift.

In-depth Explanation:

  • Column Equilibration: This is a very common cause of retention time drift, especially at the beginning of a run sequence. The stationary phase needs to be fully equilibrated with the mobile phase to ensure reproducible interactions with the analyte.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component. This is particularly noticeable in isocratic runs. Preparing fresh mobile phase daily and keeping the solvent reservoirs capped can mitigate this.

  • Temperature Control: Retention time is sensitive to temperature. Even small fluctuations in ambient temperature can affect retention. Using a thermostatted column compartment is essential for reproducible chromatography.[4]

  • System Leaks: A small, often unnoticeable leak in the system can lead to a drop in pressure and an inconsistent flow rate, directly impacting retention times.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for developing a validated HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and/or methanol

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B in 15 minutes, then hold at 90% B for 2 minutes, return to 10% B in 1 minute and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 220 nm and 275 nm (monitor both)

3. Solution Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

4. Method Validation (as per ICH Q2(R1) Guidelines):

Once the initial method is established, it must be validated to ensure it is suitable for its intended purpose.

  • Specificity: Inject a blank (diluent), a placebo (if applicable), and the standard solution to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Assess repeatability by injecting the same standard solution six times. The relative standard deviation (%RSD) of the peak areas should be < 2%. Evaluate intermediate precision on a different day with a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.

By following this comprehensive guide, you will be well-equipped to develop a robust and reliable HPLC method for the analysis of this compound and effectively troubleshoot any issues that may arise.

References

Validation & Comparative

A Comparative Benchmarking of 4-(1H-Pyrazol-3-yl)phenol Analogs: Unraveling Structure-Activity Relationships in Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the vast landscape of pyrazole-containing molecules, the 4-(1H-Pyrazol-3-yl)phenol moiety has emerged as a particularly promising pharmacophore. The presence of the phenolic hydroxyl group offers a critical site for hydrogen bonding and potential metabolic transformations, while the pyrazole ring provides a rigid and versatile scaffold for structural modifications. This guide presents a comparative analysis of the biological activities of a series of this compound analogs, with a focus on their anticancer and antioxidant properties. By examining the structure-activity relationships (SAR) derived from experimental data, we aim to provide valuable insights for researchers, scientists, and drug development professionals in the pursuit of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of this compound analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data consistently demonstrates that substitutions on both the pyrazole and phenol rings significantly influence the anticancer activity.

A study on a series of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which share a similar pyrazol-phenol structural motif, revealed potent cytotoxic effects against the colorectal RKO carcinoma cell line.[3] For instance, compound 3i , featuring a hydroxyl group on the arylmethylene bridge, exhibited a remarkable IC50 value of 9.9 ± 1.1 μM.[3] This highlights the importance of the phenolic hydroxyl group in mediating the anticancer response, potentially through interactions with biological targets or by influencing the compound's physicochemical properties.

Further investigations into other pyrazole derivatives have shown that the nature and position of substituents play a crucial role in determining their cytotoxic efficacy. For example, a series of 1,3,5-triazine-based pyrazole hybrids demonstrated that specific substitutions are critical for potent anticancer activity against various cancer cell lines, including HeLa, MCF-7, and A549, with IC50 values in the low micromolar range.[2]

Compound IDCancer Cell LineIC50 (µM)Reference
3i RKO (colorectal)9.9 ± 1.1[3]
136b A549 (lung)1.962[2]
136b HCT-116 (colon)3.597[2]
136b MCF-7 (breast)1.764[2]
181 HeLa (cervical)9.05 ± 0.04[2]
181 MCF-7 (breast)7.12 ± 0.04[2]
181 A549 (lung)6.34 ± 0.06[2]
9c A549 (lung)0.054[4]
9c HT-1080 (fibrosarcoma)0.16[4]
9c SGC-7901 (gastric)0.086[4]

Table 1: Comparative Anticancer Activity of Selected Pyrazole Analogs.

The data underscores the broad-spectrum anticancer potential of pyrazole-based compounds. The significant variations in IC50 values with subtle structural modifications emphasize the importance of targeted synthesis and screening in the development of potent and selective anticancer agents.

Unraveling the Antioxidant Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer. The phenolic moiety in this compound analogs suggests an intrinsic antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant activity of compounds.

A comparative study of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrated significant radical scavenging activity.[3] Notably, compound 3i , the same derivative that showed potent anticancer activity, also proved to be a very potent scavenger with an IC50 of 6.2 ± 0.6 µM in the DPPH assay, surpassing the activity of the standard antioxidant, ascorbic acid.[3] This dual activity suggests a potential synergistic mechanism where the compound's ability to mitigate oxidative stress contributes to its anticancer effects.

Research on pyrazole derivatives of medically relevant phenolic acids further supports the role of the phenolic hydroxyl group in antioxidant activity. A pyrazole derivative incorporating a catechol moiety (two adjacent hydroxyl groups on the phenyl ring) exhibited excellent radical scavenging activity.[1] This finding is consistent with the established principle that the number and position of hydroxyl groups on a phenolic ring are key determinants of its antioxidant capacity.

| Compound ID | DPPH Radical Scavenging IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 3i | 6.2 ± 0.6 |[3] | | Ascorbic Acid (Standard) | > 6.2 |[3] | | 5g | 0.245 ± 0.01 |[3] | | 5h | 0.284 ± 0.02 |[3] | | Ascorbic Acid (Standard) | 0.483 ± 0.01 |[3] |

Table 2: Comparative Antioxidant Activity of Selected Pyrazole Analogs.

The structure-activity relationship for antioxidant activity indicates that electron-donating groups on the phenyl ring generally enhance the radical scavenging capacity. The presence of multiple hydroxyl groups, as in catechol derivatives, significantly boosts this activity.

Mechanistic Insights: Targeting Cellular Signaling Pathways

The biological activities of this compound analogs are often mediated through their interaction with specific cellular signaling pathways that are dysregulated in disease. Many pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cell proliferation, survival, and differentiation.

For instance, a series of N-(1H-Pyrazol-3-yl)quinazolin-4-amines were identified as inhibitors of Casein Kinase 1δ/ε (CK1δ/ε), with some compounds also showing cytotoxic activity against pancreatic cancer cells.[5][6] This suggests that the pyrazole scaffold can be effectively utilized to design inhibitors targeting the ATP-binding site of kinases.

The diagram below illustrates a generalized experimental workflow for screening and characterizing the biological activity of novel this compound analogs.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Mechanistic Studies cluster_3 Data Analysis & SAR synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity antioxidant Antioxidant Assay (DPPH) purification->antioxidant enzyme Enzyme Inhibition Assay purification->enzyme data_analysis IC50 Determination cytotoxicity->data_analysis antioxidant->data_analysis enzyme->data_analysis pathway Signaling Pathway Analysis apoptosis Apoptosis Assay pathway->apoptosis cell_cycle Cell Cycle Analysis pathway->cell_cycle sar Structure-Activity Relationship data_analysis->sar sar->pathway

Figure 1: A generalized workflow for the biological evaluation of this compound analogs.

The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be inhibited by pyrazole derivatives, leading to the downstream inhibition of cell proliferation and survival.

G receptor Growth Factor Receptor kinase Protein Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates transcription_factor Transcription Factor substrate->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cell_proliferation Cell Proliferation & Survival gene_expression->cell_proliferation inhibitor Pyrazole Analog inhibitor->kinase Inhibits

Figure 2: Simplified kinase signaling pathway inhibited by pyrazole analogs.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: Prepare various concentrations of the this compound analogs in methanol.

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[7]

Conclusion

This comparative guide highlights the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutic agents. The presented data demonstrates that strategic modifications to this core structure can lead to potent compounds with both anticancer and antioxidant activities. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation analogs with improved efficacy and selectivity. Further in-depth mechanistic studies are warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds, paving the way for their potential clinical translation.

References

The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a core structure that can be readily modified to interact with a diverse array of biological targets.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole-based inhibitors, offering experimental data and procedural insights for researchers and drug development professionals. We will explore the nuanced ways in which substitutions on the pyrazole ring dictate inhibitory potency and selectivity against key drug targets, including protein kinases, cyclooxygenase enzymes, and G-protein coupled receptors.

The Versatility of the Pyrazole Core: A Tale of Three Target Classes

The pyrazole ring's utility in drug design stems from its unique electronic properties and its ability to engage in various non-covalent interactions. The two nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's binding site.[5] Furthermore, the aromatic nature of the ring allows for π-π stacking interactions, while its five-membered structure provides a rigid scaffold for the precise spatial arrangement of various substituents. This adaptability has led to the development of numerous FDA-approved drugs containing a pyrazole moiety, such as the kinase inhibitors Ruxolitinib and Crizotinib, the anti-inflammatory agent Celecoxib, and the CB1 receptor antagonist Rimonabant.[2][6]

This guide will dissect the SAR of pyrazole-based inhibitors across three major classes of drug targets, providing a comparative analysis of how subtle structural modifications can lead to profound differences in biological activity.

I. Pyrazole-Based Kinase Inhibitors: Targeting the ATP-Binding Site and Beyond

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][7] The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[4][8]

A. Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[9][10] Pyrazole-based compounds have emerged as potent inhibitors of this kinase family.

A key SAR observation for pyrazole-based Aurora A kinase inhibitors is the importance of substituents at the N1, C3, and C4 positions of the pyrazole ring. For instance, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides has been explored, revealing that bulky, electron-withdrawing groups at the R1 and R2 positions of the carboxamide side chain enhance inhibitory activity.[9]

CompoundR1R2Aurora A IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)Reference
6 H4-NO20.160.390.46[11][12]
7 HH-5.106 (U937)-[11]

Table 1: SAR data for selected pyrazole-based Aurora kinase inhibitors.

The data in Table 1 illustrates that the addition of a nitro group at the 4-position of the phenyl ring (Compound 6) leads to potent inhibition of Aurora A kinase and significant anti-proliferative activity against colon (HCT116) and breast (MCF-7) cancer cell lines.[11][12]

B. p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key player in inflammatory responses.[1][3] N-pyrazole, N'-aryl ureas represent a prominent class of p38 MAPK inhibitors. The SAR of these compounds highlights the criticality of a lipophilic group at the C5 position of the pyrazole ring, which occupies a hydrophobic pocket in the kinase.[1][3] A notable example is BIRB 796, a clinical candidate for inflammatory diseases.[1][2]

CompoundR (at C5 of pyrazole)p38 Ki (nM)Reference
16 Phenyl2.5[3]
20 tert-Butyl1[3]
BIRB 796 (45) tert-Butyl0.1[1][3]

Table 2: SAR data for selected pyrazole-based p38 MAPK inhibitors.

As shown in Table 2, a tert-butyl group at the C5 position (Compound 20 and BIRB 796) is favored over a phenyl group (Compound 16) for potent p38 inhibition.[3] The enhanced potency of BIRB 796 is also attributed to a morpholine-ethoxy group that forms a crucial hydrogen bond with Met109 in the ATP-binding site.[3]

C. Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to immune responses, and its aberrant activation is implicated in autoimmune diseases and cancers.[13][14] Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2.[7] The pyrazole ring in ruxolitinib is linked to a pyrrolo[2,3-d]pyrimidine scaffold, and this core structure is crucial for its inhibitory activity.[7]

CompoundTargetIC50 (nM)Reference
Ruxolitinib JAK1~3[7]
Ruxolitinib JAK2~3[7]
Ruxolitinib JAK3~430[7]
Tofacitinib JAK115.1[15]
Tofacitinib JAK277.4[15]
Tofacitinib JAK355.0[15]

Table 3: Comparison of pyrazole-containing JAK inhibitors.

The data in Table 3 demonstrates the high potency and selectivity of Ruxolitinib for JAK1 and JAK2 over JAK3.[7] This selectivity is a key aspect of its therapeutic profile.

II. Pyrazole-Based Cyclooxygenase-2 (COX-2) Inhibitors: A Paradigm of Selective Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible during inflammation), paved the way for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects.[16][17] The pyrazole scaffold is the central feature of celecoxib, a widely used COX-2 selective NSAID.[18]

The SAR of diarylpyrazole COX-2 inhibitors like celecoxib reveals that the 1,5-diaryl substitution pattern is critical for activity. The p-sulfonamide group on one of the phenyl rings is a key pharmacophore that interacts with a specific side pocket in the COX-2 active site, conferring selectivity over COX-1.[5]

CompoundR1 (at C5 of pyrazole)R2 (at N1 of pyrazole)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 4-(SO2NH2)phenyl4-(CH3)phenyl150.04375
Compound 5f 4-(OCH3)phenyl3,4,5-(OCH3)3phenyl14.341.509.56[12]
Compound 6f 4-(OCH3)phenyl3,4,5-(OCH3)3phenyl9.561.158.31[12]

Table 4: SAR data for selected pyrazole-based COX-2 inhibitors.

As shown in Table 4, celecoxib exhibits high potency and selectivity for COX-2. Modifications to the aryl rings can modulate this activity. For instance, compounds 5f and 6f, with trimethoxyphenyl substituents, also show potent and selective COX-2 inhibition.[12]

III. Pyrazole-Based G-Protein Coupled Receptor (GPCR) Antagonists: Modulating Cannabinoid Receptor Activity

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are targets for a significant portion of modern drugs.[19][20] The pyrazole scaffold has been successfully employed to develop antagonists for various GPCRs, most notably the cannabinoid type 1 (CB1) receptor.

Rimonabant, a 1,5-diaryl-3-carboxamide pyrazole derivative, was the first selective CB1 receptor antagonist to be approved for clinical use.[6][21] The SAR of this class of compounds has been extensively studied. Key structural requirements for potent CB1 antagonism include:

  • A 2,4-dichlorophenyl substituent at the N1 position of the pyrazole ring.[6]

  • A carboxamide group at the C3 position.[6]

  • A para-substituted phenyl ring at the C5 position.[6]

CompoundR (at C5 phenyl)CB1 Ki (nM)Reference
Rimonabant (SR141716A) 4-Cl2.0[21]
Compound 7 4-I7.5[21]
Compound 34 4-Cl (with valine modification)6.9[11][15]

Table 5: SAR data for selected pyrazole-based CB1 receptor antagonists.

The data in Table 5 illustrates the high binding affinity of rimonabant for the CB1 receptor.[21] Substitution of the para-chloro group with iodine (Compound 7) maintains high affinity.[21] Further modifications, such as the incorporation of amino acid derivatives (Compound 34), can also lead to potent CB1 receptor ligands.[11][15]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the pyrazole-based inhibitors discussed in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of a test compound against a specific kinase.[22][23]

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Tb-labeled anti-phosphopeptide antibody

  • TR-FRET dilution buffer

  • Test compound (serially diluted)

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of 4x test compound to the wells of a 384-well plate.

    • Add 5 µL of 2x kinase/substrate mixture.

    • Initiate the reaction by adding 2.5 µL of 4x ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of 2x Tb-labeled antibody in TR-FRET dilution buffer.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm with excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4][5][6][24]

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compound (serially diluted)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.[4]

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)

  • Arachidonic acid

  • Test compound (serially diluted)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Enzyme and Compound Incubation:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX enzyme to each well.

    • Add 10 µL of serially diluted test compound.

    • Incubate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 20 µL of TMPD solution.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Data Acquisition: Immediately measure the absorbance at 590 nm kinetically for 5 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance curve. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CB1 Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CB1 receptor.[3][22][24]

Materials:

  • Cell membranes expressing the human CB1 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)

  • Radioligand (e.g., [3H]CP-55,940)

  • Non-specific binding control (e.g., unlabeled WIN 55,212-2)

  • Test compound (serially diluted)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of binding buffer

    • 25 µL of radioligand

    • 25 µL of serially diluted test compound or vehicle (for total binding) or non-specific binding control.

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through GF/B filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a one-site competition model to determine the Ki value using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Initiates

Caption: Simplified GPCR Signaling Pathway.

G cluster_workflow SAR Study Workflow Compound_Library Pyrazole Compound Library (Varying R groups) Primary_Screening Primary Screening (e.g., In Vitro Kinase Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Cell-Based Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR Analysis) Secondary_Screening->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: General Experimental Workflow for SAR Studies.

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its inherent properties allow for the development of inhibitors with high potency and selectivity against a wide range of biological targets. This guide has provided a comparative overview of the structure-activity relationships of pyrazole-based inhibitors for kinases, COX-2, and the CB1 receptor, supported by quantitative experimental data. The detailed protocols and visual workflows are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of the next generation of pyrazole-containing drugs. The continued exploration of the chemical space around this privileged scaffold promises to yield even more innovative and effective medicines in the years to come.

References

The Great Divide: A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the backbone of numerous kinase inhibitors and other targeted therapies.[1] The journey from a promising hit in a high-throughput screen to a viable clinical candidate is long and fraught with challenges, none more critical than the transition from in vitro to in vivo efficacy. This guide provides an in-depth technical comparison of these two essential stages of preclinical evaluation, using novel pyrazole compounds as a central case study. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the often-observed discrepancies between a compound's performance in a culture dish and its activity in a complex living organism.

The Promise in the Dish: High-Throughput In Vitro Screening

The initial evaluation of any new chemical entity, including our novel pyrazole compounds, begins with in vitro assays. These experiments are designed to be rapid, cost-effective, and scalable, allowing for the screening of large compound libraries to identify those with the desired biological activity.

Key Objectives of In Vitro Testing:
  • Potency Determination: To quantify the concentration at which a compound elicits a specific biological effect, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Target Engagement: To confirm that the compound interacts with its intended molecular target (e.g., a specific kinase).

  • Mechanism of Action: To elucidate how the compound exerts its effects at a cellular level, such as inducing apoptosis or causing cell cycle arrest.

  • Selectivity Profiling: To assess the compound's activity against a panel of related targets to understand its specificity and potential for off-target effects.

A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cellular Viability

This protocol outlines the steps for determining the IC50 of a novel pyrazole compound against a cancer cell line.

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Novel pyrazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrazole compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light. Visually confirm the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The Reality Check: In Vivo Efficacy in Preclinical Models

While in vitro assays provide crucial initial data, they represent a highly simplified and artificial environment. The true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are designed to evaluate not only the compound's efficacy but also its pharmacokinetic and toxicological profile.

Key Objectives of In Vivo Testing:
  • Antitumor Efficacy: To determine if the compound can inhibit tumor growth, cause tumor regression, or prolong survival in a disease-relevant animal model.

  • Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which determines its exposure at the tumor site.

  • Pharmacodynamics (PD): To confirm that the compound engages its target and modulates downstream signaling pathways within the tumor.

  • Toxicity and Tolerability: To identify any adverse effects of the compound and establish a maximum tolerated dose (MTD).

The most common preclinical model for evaluating the in vivo efficacy of anticancer agents is the xenograft model , where human cancer cells are implanted into immunodeficient mice.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The following diagram illustrates the typical workflow for advancing a novel pyrazole compound from initial in vitro screening to in vivo efficacy testing.

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening High-Throughput Screening (e.g., MTT Assay) hit_identification Hit Identification (Potent & Selective Compounds) in_vitro_screening->hit_identification IC50 < 10 µM xenograft_model Xenograft Model Establishment (e.g., MCF-7 in Nude Mice) hit_identification->xenograft_model efficacy_study Efficacy Study (Tumor Growth Inhibition) xenograft_model->efficacy_study pk_pd_study PK/PD & Toxicology Studies efficacy_study->pk_pd_study Promising Efficacy

Caption: Workflow from in vitro screening to in vivo evaluation.

Experimental Protocol: Murine Xenograft Model for Antitumor Efficacy

This protocol provides a generalized framework for assessing the in vivo antitumor activity of a novel pyrazole compound.

Principle: Human tumor cells are implanted into immunodeficient mice, and upon tumor establishment, the animals are treated with the test compound to evaluate its effect on tumor growth.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • Matrigel (or similar basement membrane matrix)

  • Novel pyrazole compound formulated for in vivo administration

  • Vehicle control

  • Positive control (e.g., a standard-of-care chemotherapy agent)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Animal Randomization and Treatment:

    • When tumors reach the desired average size, randomize the mice into treatment groups (e.g., vehicle control, novel pyrazole compound at different doses, positive control).

    • Administer the treatments according to the predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Efficacy Endpoints:

    • Continue treatment and tumor monitoring for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined size).

    • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

    • Other endpoints may include tumor regression and survival.

  • Pharmacodynamic and Toxicological Analysis:

    • At the end of the study, tumors and major organs can be harvested for analysis of target modulation (pharmacodynamics) and to assess any histopathological changes (toxicology).

Bridging the Gap: Comparative Analysis of In Vitro and In Vivo Efficacy

The transition from a petri dish to a living organism introduces a multitude of complex variables that can significantly impact a compound's efficacy. A pyrazole derivative that demonstrates potent cytotoxicity in vitro may show attenuated or no activity in vivo. Understanding the reasons for these discrepancies is paramount for successful drug development.

Factors Influencing the In Vitro to In Vivo Correlation:
  • Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can result in suboptimal drug concentrations, rendering an otherwise potent compound ineffective.

  • Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, the extracellular matrix, and the immune system can influence drug response in ways that are not captured in a 2D cell culture.

  • Off-Target Effects: A compound may have unforeseen off-target activities in a whole organism that contribute to either its efficacy or its toxicity.

  • Physicochemical Properties: Poor solubility or stability of a compound can limit its bioavailability and therapeutic window.

The following table provides a comparative summary of the in vitro and in vivo efficacy of several representative novel pyrazole compounds, highlighting the translation of their initial potency to antitumor activity in preclinical models.

Compound IDTarget/MechanismCancer Cell LineIn Vitro IC50 (µM)In Vivo ModelIn Vivo EfficacyReference
Compound 15e Not specifiedB16 (Melanoma)5.58B16 XenograftSignificant antitumor activity[2]
Compound 85 Apoptosis InductionMDA-MB-231 (Breast)0.7-9.5MDA-MB-231 XenograftDisplayed antitumor activity[3]
Compound 5c VEGFR-2 KinaseHT-29 (Colon)6.43Ehrlich Ascites Carcinoma75.13% increase in lifespan[4]
Compound 5b Tubulin PolymerizationK562 (Leukemia)0.021Not specifiedIdentified as a potent inhibitor[5][6]

Case Study: A Novel Pyrazole-Fused Betulinic Acid Derivative (Compound 15e)

A study on a series of pyrazole-fused 23-hydroxybetulinic acid derivatives provides a clear example of the preclinical evaluation process.[2] Among the synthesized compounds, compound 15e emerged as a promising candidate.

  • In Vitro Evaluation: Compound 15e demonstrated significant antiproliferative activity against B16 melanoma and SF763 cancer cell lines, with IC50 values of 5.58 µM and 6.13 µM, respectively.[2]

  • In Vivo Validation: The promising in vitro results prompted further investigation in animal models. The in vivo antitumor activity of compound 15e was validated in both H22 liver cancer and B16 melanoma xenograft mouse models, where it showed significant efficacy.[2]

This case study exemplifies the crucial progression from demonstrating cellular potency to confirming therapeutic potential in a living system.

Conclusion and Future Directions

The development of novel pyrazole-based anticancer agents is a testament to the power of targeted drug discovery. However, the journey is marked by the critical hurdle of translating in vitro potency into in vivo efficacy. As we have explored, this transition is influenced by a complex interplay of pharmacokinetics, the tumor microenvironment, and the inherent biological differences between a simplified cell culture system and a whole organism.

A thorough understanding of these factors, coupled with robust and well-designed in vitro and in vivo experimental protocols, is essential for identifying and advancing the most promising therapeutic candidates. By embracing a holistic approach that considers both the intrinsic potency of a compound and its behavior in a complex biological system, researchers can increase the likelihood of success in the challenging but rewarding endeavor of developing new cancer therapies.

References

A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a constant state of evolution, driven by the urgent need for therapeutics that are not only more potent but also more selective, thereby minimizing the debilitating side effects associated with traditional chemotherapy. Within this dynamic field, heterocyclic compounds have emerged as a particularly fertile ground for innovation. Among them, pyrazole derivatives have garnered significant attention from the medicinal chemistry community. This guide provides an in-depth, technical comparison of the anticancer activity of emerging pyrazole derivatives against established, standard-of-care drugs, grounded in experimental data and validated protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this promising class of molecules.

The Pyrazole Scaffold: A Privileged Structure in Cancer Drug Discovery

The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its remarkable synthetic versatility and its ability to serve as a core structure for compounds that can interact with a wide array of biological targets with high affinity. The functionalization of the pyrazole ring at various positions allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties, enabling the design of potent and selective agents.[3][4]

Many pyrazole derivatives exert their anticancer effects through targeted mechanisms, such as the inhibition of specific protein kinases (e.g., CDKs, EGFR), tubulin polymerization, or DNA replication, which are critical for cancer cell proliferation and survival.[1][2][4][5] This targeted approach is a key differentiator from many classical chemotherapeutics, which often rely on broad cytotoxic mechanisms that can harm healthy, rapidly dividing cells as well as cancerous ones.

Comparative In Vitro Cytotoxicity: A Head-to-Head Analysis

The initial evaluation of any potential anticancer agent involves assessing its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is the most common metric used, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. For this guide, we will compare a representative pyrazole derivative with Doxorubicin, a widely used and potent anthracycline antibiotic that serves as a standard drug in many preclinical studies.[3][5]

Table 1: Comparative IC50 Values (µM) after 48h Treatment
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
Representative Pyrazole Derivative 8.0 µM[6]9.8 µM[6]7.7 µM[6]
Doxorubicin (Standard Drug) ~0.3 µM[7]~1.5 µM[8]~0.5 µM[6]

Expert Analysis: The data in Table 1 clearly shows that Doxorubicin exhibits higher potency (lower IC50 values) across the tested cell lines. This is expected, as Doxorubicin is a potent DNA intercalator and topoisomerase II inhibitor. However, the pyrazole derivative demonstrates significant cytotoxic activity in the low micromolar range, establishing it as a valid hit compound. The true value of such a derivative may lie not in raw potency, but in a potentially wider therapeutic window, improved selectivity against cancer cells versus normal cells, or efficacy against drug-resistant cancer types—avenues that demand further investigation.

Unraveling the Mechanism of Action: Beyond Cytotoxicity

A compound's therapeutic potential is defined by its mechanism of action. Two of the most desirable outcomes for an anticancer agent are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Apoptosis Induction: The Gold Standard for Cancer Cell Killing

Cancer is fundamentally a disease characterized by the evasion of apoptosis.[9] Therefore, compounds that can reactivate this dormant cell death program are highly sought after. The Annexin V/PI assay is a standard flow cytometry method used to quantify apoptosis.

Apoptosis_Assay_Principle cluster_Cell Apoptotic Cell Membrane cluster_Stains Fluorescent Probes Inner Inner Leaflet (Phosphatidylserine) Flipping Phosphatidylserine (PS) flips to outer leaflet Inner->Flipping Outer Outer Leaflet AnnexinV Annexin V-FITC (Binds to PS) PI Propidium Iodide (Enters compromised membrane, stains DNA) Trigger Apoptotic Trigger (e.g., Pyrazole Derivative) Trigger->Inner Flipping->AnnexinV binds MembraneLoss Late Apoptosis: Membrane Integrity Lost Flipping->MembraneLoss MembraneLoss->PI enters Cell_Cycle cluster_drugs Drug Intervention Points G1 G1 Growth S S DNA Synthesis G1->S G1 Checkpoint G2 G2 Growth & Preparation S->G2 M M Mitosis G2->M G2 Checkpoint M->G1 Mitotic Checkpoint CDKi CDK Inhibitors (e.g., some Pyrazoles) CDKi->G1 Antimetabolites Antimetabolites (e.g., 5-FU) Antimetabolites->S TopoInhibitors Topoisomerase Inhibitors (e.g., Doxorubicin) TopoInhibitors->G2 MitoticInhibitors Mitotic Inhibitors (e.g., Paclitaxel) MitoticInhibitors->M MTT_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Add serial dilutions of test compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (yellow) D->E F 6. Incubate 2-4h (Formazan forms) E->F G 7. Add Solubilizer (e.g., DMSO) F->G H 8. Read Absorbance at ~570nm G->H I 9. Calculate IC50 H->I

References

A Senior Application Scientist's Guide to Docking Studies of 4-(1H-Pyrazol-3-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on conducting and interpreting molecular docking studies of 4-(1H-Pyrazol-3-yl)phenol derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of novel therapeutics. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its versatility allows for fine-tuning of physicochemical and pharmacological properties, making it a cornerstone in modern drug design.[1] This guide will provide an in-depth, technically-grounded comparison of the docking performance of these derivatives against relevant protein targets, supported by experimental data and detailed protocols.

The Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[2][3] The structural flexibility of the pyrazole core allows for strategic modifications at various positions, enabling the optimization of its pharmacophore for specific biological targets, particularly protein kinases.[2] The this compound moiety, in particular, offers key hydrogen bond donors and acceptors, as well as a phenolic group that can engage in crucial interactions within a protein's active site.

Target Proteins for this compound Derivatives

Computational and experimental studies have identified several protein families as promising targets for pyrazole-based inhibitors. This guide will focus on a selection of these, representing diverse therapeutic areas:

  • Protein Kinases: This large family of enzymes plays a central role in cellular signaling and is frequently implicated in diseases like cancer and inflammatory disorders.[4] Specific examples include Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]

  • Viral Proteases: These enzymes are essential for viral replication, making them attractive targets for antiviral drug development. The SARS-CoV-2 main protease (Mpro) is a prime example.[7]

  • Other Enzymes: This category includes enzymes like tyrosyl-tRNA synthetase, which is crucial for bacterial protein synthesis and represents a target for novel antibiotics.[8]

Comparative Docking Performance

The following table summarizes the docking performance of representative pyrazole derivatives against their respective target proteins, providing a benchmark for evaluating novel this compound compounds. For comparison, the performance of known, alternative inhibitors is also presented.

Target Protein (PDB ID)Pyrazole Derivative/Alternative InhibitorDocking Score (kcal/mol)Key Interacting Residues
CDK2 (2VTO) 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide-10.35Not explicitly stated, but H-bonds are mentioned.
Roscovitine (known inhibitor)-9.8Leu83, Glu81, Phe80
VEGFR-2 (2QU5) 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole-10.09Not explicitly stated, but H-bonds are mentioned.
Sorafenib (known inhibitor)-11.2Cys919, Asp1046, Glu885
Aurora A (2W1G) 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)- 1,3,4-thiadiazole-8.57Not explicitly stated, but H-bonds are mentioned.
MLN8054 (known inhibitor)-9.5Ala213, Leu263, Tyr212
SARS-CoV-2 Mpro (6LU7) Novel pyrazole derivatives (from study)Consensus ranking from docking and deep learningTryptamine and N-phenyl fragments are key for binding.
N3 (covalent inhibitor)-7.5 (non-covalent)His41, Cys145 (covalent bond)
E. coli Tyrosyl-tRNA Synthetase (1x8x) N-Mannich bases of pyrazole analoguesModerate binding interactionNot explicitly detailed
SB-219383 (known inhibitor)-8.9Tyr34, Asp176, Tyr169

Note: Docking scores can vary depending on the software and parameters used. The data presented here is for comparative purposes and is derived from the cited literature.[6][7][8]

In-Depth Experimental Protocol: A Self-Validating Molecular Docking Workflow

To ensure the trustworthiness and reproducibility of your docking studies, it is crucial to follow a well-defined and validated protocol. The following step-by-step methodology is a synthesis of best practices observed in the field.

Step 1: Protein and Ligand Preparation

The initial and most critical phase of any docking study is the meticulous preparation of both the protein receptor and the small molecule ligand.

  • Protein Preparation:

    • Acquisition: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).[9]

    • Cleaning: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands that are not pertinent to the study.

    • Protonation: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in X-ray crystallography but are essential for accurate hydrogen bond calculations.[9]

    • Charge Assignment: Assign appropriate atomic charges to all atoms in the protein. The Kollman united atom charges are a commonly used force field for this purpose.[9]

  • Ligand Preparation:

    • Structure Generation: Draw the 2D structure of the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

    • 3D Conversion: Convert the 2D structures into 3D conformers.

    • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain a low-energy, stable conformation. This is typically done using molecular mechanics force fields.

    • Charge and Torsion Definition: Assign Gasteiger charges and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.

Step 2: Grid Generation and Docking Simulation

The docking simulation itself involves defining the search space on the protein and running the docking algorithm.

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box are crucial parameters that will dictate the search space for the ligand.

  • Docking Algorithm: Employ a robust docking algorithm. The Lamarckian Genetic Algorithm, implemented in AutoDock, is a widely used and validated method.[6] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Simulation Parameters: Set the parameters for the docking run. A typical setup involves performing multiple independent docking runs (e.g., 10) for each ligand to ensure a thorough exploration of the conformational space.[6]

Step 3: Analysis and Interpretation of Results
  • Binding Energy: The primary quantitative output of a docking simulation is the binding energy, which provides an estimate of the binding affinity between the ligand and the protein. Lower binding energies generally indicate a more favorable interaction.[9]

  • Pose Analysis: Visualize the docked poses of the ligand within the protein's active site using a molecular visualization tool like PyMOL or VMD.[9]

  • Interaction Analysis: Identify and analyze the key molecular interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide a structural basis for the observed binding affinity.

Visualizing the Docking Workflow and Molecular Interactions

To further clarify the process, the following diagrams, generated using Graphviz, illustrate the docking workflow and a representative molecular interaction.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB cleaning, protonation) grid Grid Generation (Define active site) p_prep->grid l_prep Ligand Preparation (2D to 3D, energy minimization) dock Molecular Docking (e.g., AutoDock) l_prep->dock grid->dock results Result Analysis (Binding energy, poses) dock->results interact Interaction Analysis (H-bonds, hydrophobic) results->interact G cluster_interactions ligand This compound Derivative h_bond Hydrogen Bond ligand->h_bond Phenolic OH...Residue hydrophobic Hydrophobic Interaction ligand->hydrophobic Aromatic Rings...Residue pi_stack Pi-Pi Stacking ligand->pi_stack Pyrazole Ring...Aromatic Residue protein Target Protein Active Site

References

A Comparative Guide to Validating Analytical Methods for Pyrazole Compound Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of pyrazole compounds is a critical step in ensuring product efficacy, safety, and regulatory compliance.[1] This guide provides an in-depth comparison of prevalent analytical methodologies for this purpose, grounded in the principles of scientific integrity and adherence to international regulatory standards. We will explore the nuances of experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Method Validation in Pyrazole Analysis

Pyrazoles are a cornerstone class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] Their synthesis, however, can often lead to the formation of regioisomers and other impurities that possess similar physicochemical properties, making their separation and accurate quantification a significant analytical challenge.[1] An unvalidated or poorly validated analytical method can lead to erroneous results, impacting everything from pharmacokinetic studies to final product quality control.

Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation to ensure data reliability and reproducibility.[2][3] This guide is structured to align with these principles, providing a practical framework for selecting and validating the most appropriate analytical technique for your pyrazole compound of interest.

Comparative Analysis of Key Quantification Techniques

The choice of an analytical method for pyrazoline quantification is a pivotal decision that directly influences the reliability of the data.[4] The selection should be guided by the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely adopted technique for the quantification of non-volatile or thermally labile compounds, making it highly suitable for many pyrazole derivatives.[5] Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5]

  • Principle: Partitioning between a liquid mobile phase and a solid stationary phase.[5]

  • Advantages: Well-suited for non-volatile and thermally labile compounds, robust, and widely accessible.[4][5]

  • Limitations: May lack the sensitivity required for trace analysis in complex matrices compared to mass spectrometry-based methods.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds.[5] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5] Many pyrazole compounds, such as 3-methylpyrazole with a boiling point of 204°C, are amenable to GC analysis.[5]

  • Principle: Partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis.[5]

  • Advantages: Excellent sensitivity, often reaching picogram or femtogram levels, and provides detailed structural information.[5]

  • Limitations: Can be problematic for thermally sensitive compounds, although derivatization can sometimes mitigate this.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, especially for quantifying low levels of pyrazole compounds in complex biological matrices.[4][6] This technique is particularly valuable when high precision and accuracy are paramount.[7]

  • Principle: Combines the separation power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.

  • Advantages: Unmatched sensitivity and selectivity, making it ideal for bioanalytical studies and trace impurity analysis.[4][8]

  • Limitations: Higher operational complexity and cost compared to HPLC-UV.[9]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of pyrazole derivatives that possess a suitable chromophore.[10][11]

  • Principle: Measures the absorption of light in the ultraviolet-visible region by the analyte in a solution.

  • Advantages: Simple, rapid, and cost-effective.

  • Limitations: Generally lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other absorbing compounds in the sample matrix.

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes typical validation parameters for the quantification of a pyrazole derivative using various analytical techniques. The data presented is a representative summary based on established performance for such compounds.[4]

Validation ParameterHPLC-UVUPLC-MS/MSGC-MS
Linearity (r²) > 0.999[10]> 0.999[4]> 0.998[4]
Range 1 - 100 µg/mL[4]0.1 - 100 ng/mL[4]1 - 50 µg/mL[4]
Limit of Detection (LOD) ~0.1 µg/mL[4]~0.05 ng/mL[4]~0.5 µg/mL[4]
Limit of Quantification (LOQ) ~0.3 µg/mL[4]~0.1 ng/mL[4]~1.0 µg/mL[4]
Accuracy (% Recovery) 98% - 102%[10]98% - 102%97% - 103%
Precision (% RSD) < 2.0%[12]< 1.5%< 2.5%

Experimental Protocols

A meticulously executed experimental protocol is the foundation of robust and reproducible data.[4] The following section details a validated HPLC-UV method for the quantification of a pyrazole derivative.

Protocol: Validated RP-HPLC Method for Pyrazoline Derivative Quantification

This protocol is adapted from a validated method for a pyrazoline derivative and is compliant with ICH guidelines.[12][13]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent.[13]

  • Mobile Phase: 0.1% Trifluoroacetic acid in water and Methanol (20:80 v/v).[13]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 ± 2°C.[13]

  • Injection Volume: 5.0 µL.[13]

  • Detection Wavelength: 206 nm.[13]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the pyrazoline reference standard in methanol to obtain a known concentration (e.g., 100 µg/mL).[12]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 50, 80, 100, 120, and 150 µg/mL).[12]

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions for analysis.

4. Method Validation:

The method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[2][14][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2][14] This can be demonstrated by spiking the sample with impurities and observing no interference.[16]

  • Linearity: The ability to obtain test results directly proportional to the concentration of the analyte.[16] A minimum of five concentrations is recommended for establishing linearity.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results to the true value, typically assessed using a minimum of nine determinations over at least three concentration levels.[14][16] It is often expressed as percent recovery.[2]

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][17]

Visualization of Workflows

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis stock Prepare Stock Standard Solution working Prepare Working Standard Solutions stock->working inject_std Inject Standards working->inject_std sample_prep Prepare Sample Solution inject_sample Inject Sample sample_prep->inject_sample equilibrate Equilibrate System equilibrate->inject_std equilibrate->inject_sample acquire Acquire Chromatograms inject_std->acquire inject_sample->acquire calibrate Generate Calibration Curve acquire->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC analysis of pyrazole derivatives.

Logical Flow of Analytical Method Validation

Validation_Flow cluster_params Validation Parameters (ICH Q2(R1)) start Define Analytical Procedure's Purpose specificity Specificity start->specificity linearity Linearity & Range start->linearity accuracy Accuracy start->accuracy precision Precision start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness assessment Assess Performance Against Pre-defined Acceptance Criteria specificity->assessment linearity->assessment accuracy->assessment precision->assessment lod_loq->assessment robustness->assessment pass Method is Validated assessment->pass Pass fail Method Optimization Required assessment->fail Fail report Generate Validation Report pass->report fail->start Re-evaluate

Caption: Logical flow of the method validation process.

Conclusion

The validation of analytical methods for pyrazole quantification is not merely a regulatory formality but a cornerstone of scientific rigor that ensures the quality and reliability of data.[2] By carefully selecting the appropriate analytical technique—be it the robust and accessible HPLC, the highly sensitive GC-MS, or the exquisitely selective LC-MS/MS—and meticulously validating its performance against internationally harmonized guidelines, researchers can have the utmost confidence in their results. This guide serves as a comprehensive resource to navigate the complexities of method validation, empowering scientists to generate defensible data that stands up to the highest levels of scientific and regulatory scrutiny.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(1H-Pyrazol-3-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 4-(1H-Pyrazol-3-yl)phenol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the responsible management of all chemical waste. The following procedures are designed to ensure the safe handling and disposal of this compound in a manner that protects laboratory personnel and the environment, in accordance with regulatory standards.

Hazard Assessment and Chemical Profile

This compound, due to its phenol and pyrazole moieties, must be handled as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, data from structurally similar compounds and the parent phenol structure provide a strong basis for a conservative hazard assessment. The major hazard of phenol and its derivatives is their ability to be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[1][2]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe burns upon prolonged contact.[4][5] Phenol's local anesthetic properties can mask initial pain, leading to delayed recognition of severe burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5]

  • Target Organ Toxicity: Prolonged or repeated exposure to phenol-class compounds can lead to damage of the liver and kidneys.[2]

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4H302
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Specific Target Organ ToxicityCategory 3H335 (Respiratory Irritation)

This table synthesizes data from SDS of this compound and structurally related compounds.[3][4][5]

Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is non-negotiable when handling this compound in any form—solid, solution, or as waste.

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (e.g., Neoprene). Double-gloving is recommended.To prevent skin contact and absorption. Phenol can penetrate many types of gloves; check manufacturer's compatibility data.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[4]To protect against splashes, dust, and vapors.
Skin and Body A flame-retardant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[4]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]To prevent inhalation of dust or vapors, which can cause respiratory irritation.[4]

Chemical Waste Disposal Workflow

The fundamental principle of chemical waste management is to identify, segregate, and safely contain waste for disposal by trained professionals.[7] Hazardous chemicals must never be poured down the drain.[8][9] The following diagram outlines the logical workflow for disposing of this compound.

References

Navigating the Safe Handling of 4-(1H-Pyrazol-3-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel compound 4-(1H-Pyrazol-3-yl)phenol presents both exciting therapeutic potential and significant handling considerations. As a molecule integrating both a phenol group and a pyrazole ring, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Assessment: A Synthesis of Phenolic and Pyrazole Risks

A safety data sheet for the structurally similar compound, 4-Chloro-2-(1H-pyrazol-3-yl)phenol, indicates hazards including skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, it is prudent to assume that this compound exhibits similar, if not more pronounced, hazardous properties.

Anticipated Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8]

  • Eye Damage/Irritation: Risk of serious eye damage.[7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

  • Systemic Effects: Potential for systemic toxicity affecting the central nervous system, liver, and kidneys.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.To protect against splashes and aerosols that can cause severe eye damage.[1][9]
Hands Double-gloving with an inner nitrile glove and an outer glove of butyl rubber or neoprene.Phenol can rapidly penetrate standard nitrile gloves.[2] Butyl rubber and neoprene offer greater resistance to breakthrough.[1][9]
Body A fully buttoned lab coat and a chemical-resistant apron (butyl rubber or neoprene).To protect against skin contact from splashes. Long pants and closed-toe shoes are mandatory.[1][9]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of dust or aerosols, especially when handling the solid compound or preparing solutions.[7][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safe handling.

Operational_Workflow Workflow for Handling this compound cluster_Prep Preparation cluster_Handling Handling cluster_Disposal Waste Management Prep_1 Review SDS (surrogate) & SOPs Prep_2 Assemble & Inspect PPE Prep_1->Prep_2 Prep_3 Prepare Fume Hood & Equipment Prep_2->Prep_3 Handling_1 Weighing & Solution Preparation (in fume hood) Prep_3->Handling_1 Handling_2 Perform Experiment Handling_1->Handling_2 Handling_3 Decontaminate Work Area Handling_2->Handling_3 Disposal_1 Segregate Solid & Liquid Waste Handling_3->Disposal_1 Disposal_2 Label Hazardous Waste Containers Disposal_1->Disposal_2 Disposal_3 Store in Designated Area Disposal_2->Disposal_3 Disposal_4 Request EHS Pickup Disposal_3->Disposal_4

Caption: A step-by-step workflow for the safe handling of this compound.

Engineering Controls

All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11] An ANSI-approved eyewash station and safety shower must be readily accessible within a 10-second travel time.[1][9]

Handling Procedures
  • Weighing: Handle the solid compound in a fume hood. Use disposable weigh boats and clean all surfaces thoroughly after use.

  • Solution Preparation: Prepare solutions in the fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Centrifugation: Use sealed safety cups or rotors to prevent aerosol generation. Open tubes inside the fume hood after centrifugation.[9][12]

Emergency Procedures: Be Prepared

Skin Contact:

  • Do not use water initially. [2] Water can dilute the phenol and spread the contamination.[1]

  • Immediately and repeatedly wipe the affected area with a low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) for at least 15 minutes.[1]

  • Remove all contaminated clothing while under a safety shower.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[10][13]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[7][13]

  • If breathing is difficult, administer oxygen.

  • Seek immediate medical attention.

Spills:

  • Evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[11]

  • Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.[4][14]

  • Solid Waste: Collect contaminated labware (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless directed by your EHS department.[15]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[4]

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][12]

By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-Pyrazol-3-yl)phenol
Reactant of Route 2
4-(1H-Pyrazol-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.